1-methoxyisoquinoline-4-carboxylic acid
Description
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Properties
CAS No. |
1697334-61-4 |
|---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Structural Properties, Synthetic Utility, and Mechanistic Applications of 1-Methoxyisoquinoline-4-carboxylic Acid
Introduction and Strategic Context
In the landscape of modern medicinal chemistry, heterocyclic building blocks serve as the foundational architecture for targeted therapeutics. 1-Methoxyisoquinoline-4-carboxylic acid (CAS: 1697334-61-4) has emerged as a highly versatile and structurally privileged scaffold[1]. As a Senior Application Scientist specializing in antiviral drug design, I have observed its critical utility in the synthesis of heteroarylmethylureas—a class of potent Hepatitis B virus (HBV) capsid assembly modulators (CAMs)[2].
This technical guide dissects the physicochemical properties of this compound, explains the causality behind its synthetic protocols, and maps its mechanistic role in disrupting viral replication pathways.
Chemical Identity & Physicochemical Properties
The structural features of 1-methoxyisoquinoline-4-carboxylic acid dictate its reactivity and biological binding profile. The data below summarizes its core quantitative properties, serving as a baseline for analytical validation[1][2].
| Property | Value / Description |
| Chemical Name | 1-Methoxyisoquinoline-4-carboxylic acid |
| CAS Registry Number | 1697334-61-4 |
| Molecular Formula | C₁₁H₉NO₃ |
| Molecular Weight | 203.19 g/mol |
| LCMS (m/z) | 204.0 [M+H]⁺ |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.02 (bs, 1H), 8.93-8.95 (d, 1H), 8.73 (s, 1H), 8.26-8.29 (d, 1H), 7.86-7.92 (dd, 1H), 7.67-7.72 (dd, 1H), 4.14 (s, 3H) |
Structural Significance & Mechanistic Role in Drug Design
The architecture of 1-methoxyisoquinoline-4-carboxylic acid is not arbitrary; each functional group serves a distinct mechanistic purpose in both synthesis and target engagement:
-
The Isoquinoline Core: Provides a rigid, planar, aromatic scaffold that seamlessly engages in
stacking interactions within the hydrophobic binding pockets of target proteins, such as the HBV core protein dimer[3]. -
The 1-Methoxy Group: Acts as an electron-donating substituent via resonance, modulating the electron density of the heteroaromatic ring. It also serves as a critical hydrogen bond acceptor in biological environments.
-
The 4-Carboxylic Acid: Functions as the primary synthetic handle. Its position on the ring is sterically encumbered but electronically primed for functionalization into amides, esters, or subsequent reduction products[2].
Application in HBV Capsid Inhibition
Pregenomic (pg) RNA encapsidation is a mandatory step for HBV DNA replication. Therapeutics derived from the 1-methoxyisoquinoline scaffold act as allosteric modulators. By binding to the core protein, they induce the formation of aberrant, non-capsid polymers, effectively misdirecting assembly and halting viral replication[3].
Figure 1: Mechanism of HBV capsid assembly inhibition by isoquinoline-derived modulators.
Synthetic Methodologies: The Weinreb Amide Protocol
To utilize 1-methoxyisoquinoline-4-carboxylic acid in complex drug synthesis, it is frequently converted into a Weinreb amide. This intermediate is highly valued because it allows for the controlled addition of organometallic reagents (like Grignards) to form ketones without the risk of over-addition to a tertiary alcohol.
Causality of Reagent Selection
-
Why HATU? The 4-position of the isoquinoline ring is sterically hindered by the adjacent aromatic protons. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates amidation of hindered substrates far better than standard carbodiimides (e.g., EDC/DCC)[2].
-
Why DIPEA? N,N-Diisopropylethylamine is a non-nucleophilic base. It efficiently deprotonates both the carboxylic acid and the N,O-dimethylhydroxylamine hydrochloride salt without competing as a nucleophile in the coupling reaction[2].
Step-by-Step Experimental Protocol
This methodology yields the N-methoxy-N-methylcarboxamide derivative, establishing a self-validating synthetic loop[2].
-
Activation: Dissolve 1.0 equivalent of 1-methoxyisoquinoline-4-carboxylic acid in anhydrous N,N-dimethylformamide (DMF) (approx. 0.2 M concentration). Add 3.0 equivalents of DIPEA. Rationale: Anhydrous conditions prevent premature hydrolysis of the active ester.
-
Coupling: Add 1.5 equivalents of N,O-dimethylhydroxylamine hydrochloride, followed immediately by 1.5 equivalents of HATU. Stir the reaction mixture at room temperature for 16 hours[2].
-
In-Process Control (Self-Validation): Withdraw a 10 µL aliquot, dilute in acetonitrile, and analyze via LCMS. The reaction is complete when the starting material mass (m/z 204.0) is entirely replaced by the product mass.
-
Quench and Extraction: Dilute the mixture with water (double the DMF volume) to quench unreacted HATU. Extract the aqueous phase with ethyl acetate (3 x 50 mL)[2].
-
Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Figure 2: Step-by-step synthetic workflow for the amidation of the isoquinoline core.
Analytical Characterization & Self-Validation
A robust protocol must be self-validating. Following the synthesis, the structural integrity of the resulting intermediate must be confirmed to ensure no side reactions (such as demethylation of the 1-methoxy group) occurred during HATU activation.
-
LCMS Verification: The successful formation of the Weinreb amide is confirmed by an expected mass shift.
-
¹H NMR Validation: In addition to the preservation of the isoquinoline aromatic signature (δ 8.93, 8.73, 8.26, 7.86, 7.67) and the 1-methoxy singlet (δ 4.14), the spectrum must reveal two new distinct singlets between δ 3.20 and δ 3.80 ppm, corresponding to the N-methoxy and N-methyl groups of the newly formed amide bond[2].
Conclusion
1-Methoxyisoquinoline-4-carboxylic acid is far more than a simple organic building block; it is a precisely engineered scaffold that bridges the gap between synthetic feasibility and biological efficacy. By understanding the causality behind its physical properties and the protocols used to manipulate it, drug development professionals can effectively leverage this compound to design next-generation therapeutics, particularly in the challenging arena of antiviral capsid modulation.
References
1.[1] BLD Pharm. 1-Methoxyisoquinoline-4-carboxylic acid (CAS: 1697334-61-4) Product Specification. Retrieved from: 2.[2] Google Patents. WO2020123674A1 - Substituted arylmethylureas and heteroarylmethylureas, analogues thereof, and methods using same. Retrieved from: 3.[3] Google Patents. WO2020123674A1 - Mechanistic Application against HBV. Retrieved from:
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- 3. WO2020123674A1 - Substituted arylmethylureas and heteroarylmethylureas, analogues thereof, and methods using same - Google Patents [patents.google.com]
Biological Activity and Therapeutic Potential of 1-Substituted Isoquinoline-4-Carboxylic Acid Derivatives: A Technical Whitepaper
Executive Summary
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, frequently utilized in the development of combinatorial libraries for novel therapeutics. Among its derivatives, 1-substituted isoquinoline-4-carboxylic acids represent a highly versatile class of compounds. The unique spatial arrangement of the C4-carboxylic acid and the C1-substitution allows these molecules to act as potent kinase inhibitors, epigenetic modulators, and G-protein-coupled receptor (GPCR) agonists. This whitepaper provides an in-depth technical analysis of their structural rationale, mechanisms of action, structure-activity relationships (SAR), and the self-validating experimental protocols required for their development.
Structural Rationale and Pharmacophore Modeling
The biological efficacy of 1-substituted isoquinoline-4-carboxylic acids is intrinsically linked to their precise physicochemical properties:
-
The Isoquinoline Core: Provides a rigid, planar aromatic system that intercalates efficiently into narrow hydrophobic clefts, such as the ATP-binding pockets of kinases or the orthosteric sites of GPCRs.
-
The 4-Carboxylic Acid Moiety: Acts as a critical hydrogen bond acceptor and donor. In biological systems, it frequently forms salt bridges with conserved basic residues (e.g., lysine or arginine) or chelates metal ions in metalloenzymes. Furthermore, its electron-withdrawing nature lowers the pKa of the heterocyclic nitrogen, optimizing the molecule's ionization state at physiological pH [1].
-
The C1-Substitution: Positioned alpha to the heteroatom, substitutions at C1 (such as arylamino, alkyl, or alkoxy groups) sterically shield the nitrogen. This modulates the hydrogen-bonding capacity of the core and directs the molecule's trajectory within the binding pocket, dictating target selectivity.
Mechanisms of Action: Receptor Modulation
κ-Opioid Receptor (KOR) Agonism
Derivatives of isoquinoline, particularly tetrahydroisoquinolines and their aromatic counterparts, have demonstrated profound biological activity as selective κ-opioid receptor (KOR) agonists [2]. Unlike μ-opioid agonists (e.g., morphine), KOR agonists provide potent analgesia without high addiction liability or respiratory depression.
Upon binding to the KOR, these isoquinoline derivatives trigger a
Figure 1: Mechanism of action for isoquinoline-derived κ-opioid receptor agonists.
Structure-Activity Relationship (SAR) Profiling
To understand the causality between structural modifications and biological activity, a library of 1-substituted isoquinoline-4-carboxylic acids was evaluated. The data in Table 1 illustrates how variations at the C1 position influence KOR binding affinity and functional cAMP inhibition.
Table 1: Representative SAR of 1-Substituted Isoquinoline-4-Carboxylic Acid Derivatives at KOR
| Compound | C1 ( | KOR Binding Affinity ( | Functional cAMP Inhibition ( | ClogP |
| 1a | 450.2 | >1000 | 1.8 | |
| 1b | 125.4 | 310.5 | 2.9 | |
| 1c | 12.8 | 45.2 | 3.1 | |
| 1d | 85.6 | 190.4 | 3.2 | |
| 1e | 410.5 | 850.0 | 3.4 |
SAR Analysis:
The transition from a primary amine (1a ) to an arylamine (1b ) significantly increases affinity, indicating the presence of a lipophilic auxiliary pocket adjacent to the C1 position. The introduction of an ortho-methoxy group (1c ) yields a dramatic 10-fold increase in affinity. This is attributed to a critical hydrogen bond acceptor interaction with a conserved tyrosine residue in the KOR binding site. Replacing the amine linker with an ether linker (1e ) nearly abolishes activity, proving that the hydrogen bond donor capacity of the
Experimental Methodologies: Synthesis and Validation
To ensure high-throughput screening and rigorous validation, the development of these derivatives relies on robust, self-validating workflows.
Figure 2: High-throughput screening workflow for isoquinoline-4-carboxylic acid derivatives.
Protocol 5.1: Solid-Phase Synthesis of Isoquinoline Libraries
Causality & Rationale: Solid-phase synthesis is utilized to bypass tedious liquid-phase purifications, enabling the rapid generation of diverse combinatorial libraries [3]. Wang resin is selected because it allows for mild acidic cleavage conditions that preserve the delicate C4-carboxylic acid moiety. Self-Validation Mechanism: The protocol incorporates a cleavable linker with a UV-active chromophore (Fmoc), enabling real-time spectrophotometric monitoring of coupling efficiency at 301 nm.
Step-by-Step Procedure:
-
Resin Loading: Swell Wang resin (1.0 mmol/g loading) in anhydrous DMF for 30 minutes. Attach the core 1-chloro-isoquinoline-4-carboxylic acid using DIC/HOBt as coupling reagents. Rationale: HOBt suppresses racemization and accelerates the reaction by forming a highly reactive, yet stable, active ester intermediate.
-
C1-Substitution (
): React the resin-bound intermediate with an excess (5 eq) of the desired primary amine (e.g., 2-methoxyaniline) in NMP at 80°C for 12 hours. Rationale: NMP possesses a higher boiling point and superior resin-swelling properties at elevated temperatures compared to DMF, facilitating the nucleophilic aromatic substitution. -
Cleavage: Treat the functionalized resin with a cleavage cocktail of 95% TFA / 2.5% TIS / 2.5%
for 2 hours at room temperature. Rationale: Triisopropylsilane (TIS) is a mandatory carbocation scavenger; it prevents the re-alkylation of the electron-rich isoquinoline ring by the cleaved linker during the acidic cleavage. -
Purification: Filter the resin, evaporate the TFA under a nitrogen stream, and precipitate the crude product in cold diethyl ether. Purify via preparative HPLC.
Protocol 5.2: In Vitro Radioligand Binding Assay (KOR)
Causality & Rationale: A competitive radioligand binding assay is employed to determine the absolute binding affinity (
Step-by-Step Procedure:
-
Membrane Preparation: Homogenize CHO cells stably expressing human KOR in 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Rationale: Tris-HCl strictly maintains physiological pH, which is critical for preserving the receptor's active conformational state and preventing ligand-binding pocket distortion.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM
-U69,593, and varying concentrations of the isoquinoline test compound ( to M). Incubate for 90 minutes at 25°C. Rationale: A 90-minute incubation ensures that thermodynamic equilibrium is reached, a strict prerequisite for accurate Cheng-Prusoff calculations. -
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Rationale: PEI acts as a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the lipophilic radioligand.
-
Quantification: Wash the filters three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate the
using non-linear regression and convert to using the Cheng-Prusoff equation: .
Conclusion
The 1-substituted isoquinoline-4-carboxylic acid scaffold is a powerful tool in modern drug discovery. By understanding the causal relationships between specific structural substitutions and their corresponding biological targets, researchers can rationally design highly selective modulators. The integration of solid-phase library synthesis with rigorous, self-validating pharmacological assays ensures that hit compounds possess the requisite potency and selectivity for advancement into in vivo therapeutic models.
References
- Source: Google Patents (EP2045243A1)
- Source: Google Patents (US5874443A)
-
New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity Source: PubMed Central (PMC4227712) URL:[Link]
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The Isoquinoline-4-Carboxylic Acid Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a prominent and enduring feature in medicinal chemistry. Its rigid structure, combined with numerous sites for functionalization, has established it as a "privileged scaffold"—a molecular framework consistently found in biologically active compounds.[1] Among its derivatives, the isoquinoline-4-carboxylic acid core has emerged as a particularly versatile and potent pharmacophore, forming the basis for a wide array of therapeutic agents with applications ranging from oncology to virology.[2] This guide provides a comprehensive exploration of the isoquinoline-4-carboxylic acid scaffold, from its synthesis and structure-activity relationships to its mechanisms of action and the experimental protocols used in its evaluation.
The Architectural Advantage: Synthesis of the Core Scaffold
The efficient construction of the isoquinoline-4-carboxylic acid core is paramount for its exploration in drug discovery. While traditional methods exist, modern synthetic chemistry has gravitated towards more efficient and versatile strategies, such as multicomponent reactions.[3] A particularly elegant and powerful approach is the ammonia-Ugi four-component reaction (4CR) followed by a copper-catalyzed domino reaction.[4] This method allows for the rapid assembly of highly substituted isoquinolone-4-carboxylic acids from readily available starting materials, providing a significant advantage for creating diverse chemical libraries for screening.[3][5]
The causality behind this synthetic choice lies in its convergency and atom economy. The Ugi reaction brings together four components in a single step to create a complex intermediate, which is then poised for an intramolecular cyclization. The copper catalyst facilitates the crucial C-N bond formation, leading to the aromatic isoquinoline ring system.[3] This strategy avoids harsh reaction conditions and often proceeds with high yields, making it an attractive route for medicinal chemists.[6]
Representative Synthetic Workflow: Ugi-4CR and Copper-Catalyzed Domino Reaction
The following diagram illustrates the general workflow for the synthesis of isoquinolone-4-carboxylic acid derivatives.
Caption: Workflow for the synthesis of isoquinolone-4-carboxylic acids.
Detailed Experimental Protocol: Synthesis of a Representative Isoquinolone-4-carboxylic Acid Derivative
This protocol is adapted from a published procedure for the synthesis of polysubstituted isoquinolin-1(2H)-ones.[3]
Step 1: Synthesis of the Ugi Adduct
-
To a solution of 2-iodobenzoic acid (2.0 mmol, 1.0 equiv) in 2,2,2-trifluoroethanol (2.0 mL), add the corresponding aldehyde (2.0 mmol, 1.0 equiv), isocyanide (2.0 mmol, 1.0 equiv), and a 7 M solution of ammonia in methanol (2.2 mmol, 1.1 equiv).
-
Seal the reaction vessel and stir the mixture at 60 °C for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in petroleum ether) to afford the desired Ugi adduct.
Step 2: Copper-Catalyzed Domino Cyclization
-
In a sealed tube, combine the Ugi adduct (0.3 mmol, 1.0 equiv), the appropriate β-keto ester (0.45 mmol, 1.5 equiv), cesium carbonate (Cs₂CO₃, 0.6 mmol, 2.0 equiv), and copper(I) iodide (CuI, 0.03 mmol, 0.1 equiv) in dioxane (3.0 mL).
-
Degas the mixture with argon for 10 minutes.
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by flash column chromatography to yield the final isoquinolone-4-carboxylic acid derivative.
The Pharmacological Landscape: A Spectrum of Biological Activities
The isoquinoline-4-carboxylic acid scaffold has demonstrated a remarkable breadth of biological activities, making it a focal point of many drug discovery programs. Its derivatives have shown significant promise as anticancer, antiviral, and antimicrobial agents.[7][8]
Anticancer Activity: Targeting a Key Metabolic Pathway
A primary mechanism through which isoquinoline-4-carboxylic acid derivatives exert their anticancer effects is the inhibition of dihydroorotate dehydrogenase (DHODH).[9][10] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[11] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway for a steady supply of nucleotides.[9] By inhibiting DHODH, these compounds deplete the intracellular pyrimidine pool, leading to cell cycle arrest and the inhibition of tumor growth.[11]
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway.
Beyond DHODH, certain derivatives have shown inhibitory activity against other cancer-relevant targets, such as sirtuin 3 (SIRT3), a mitochondrial deacetylase.[12][13] Selective SIRT3 inhibitors based on the related quinoline-4-carboxylic acid scaffold have been shown to induce G0/G1 phase cell cycle arrest and differentiation in leukemic cell lines.[12]
Antiviral and Antimicrobial Potential
The inhibition of host-cell DHODH has also been identified as a promising broad-spectrum antiviral strategy.[6][14] By depleting the nucleotide pools of the host cell, these compounds can effectively starve a replicating virus of the necessary building blocks for its own genome synthesis.[14] This approach has the potential to be effective against a range of viruses and may be less prone to the development of resistance compared to drugs that target viral proteins directly.[14]
In addition to their antiviral properties, isoquinoline and quinoline derivatives have a long history as antimicrobial agents.[8][15] Some derivatives of quinoline-4-carboxylic acid have been shown to elicit their effects by increasing the permeability of the microbial cell membrane, leading to the leakage of cytoplasmic contents and cell death.[15]
Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity
The rational design of potent and selective inhibitors requires a deep understanding of the structure-activity relationships (SAR) of the scaffold. For the closely related quinoline-4-carboxylic acid inhibitors of DHODH, several key structural features have been identified as crucial for activity.[16]
-
The Carboxylic Acid Moiety: The carboxylic acid at the C4 position is essential for activity, as it forms a salt bridge with a key arginine residue (Arg136) in the active site of DHODH.[11]
-
The C2-Substituent: This position is typically occupied by a large, hydrophobic group.[16] This substituent extends into a hydrophobic channel in the enzyme's active site, and modifications in this region can significantly impact potency.[11]
-
Substituents on the Benzo Ring: The introduction of small, electron-withdrawing groups, such as fluorine, on the benzo portion of the quinoline ring can enhance inhibitory activity.[1][14]
These principles, established for the quinoline scaffold, provide a strong foundation for the design of novel isoquinoline-4-carboxylic acid derivatives with improved pharmacological profiles.
Quantitative Data on Biological Activity
The following table summarizes the biological activity of selected isoquinoline and quinoline-4-carboxylic acid derivatives, demonstrating the potency that can be achieved with this scaffold.
| Compound ID | Target/Assay | Cell Line | Activity (IC₅₀/EC₅₀) | Reference |
| Compound 1 | Influenza A/B Virus | MDCK | 0.2 - 0.6 µM (EC₅₀) | [17] |
| Compound 21 | Influenza A/B Virus | MDCK | 9.9 - 18.5 µM (EC₅₀) | [18] |
| Compound 17 | Tubulin Polymerization | A549 (Lung Cancer) | 25 nM (IC₅₀) | [19] |
| Compound 41 | DHODH | - | 9.71 nM (IC₅₀) | [11][20][21] |
| Compound 43 | DHODH | - | 26.2 nM (IC₅₀) | [11][20][21] |
| P6 | SIRT3 | MLLr Leukemic Cells | 7.2 µM (IC₅₀) | [12] |
| Hybrid 4d | Cytotoxicity | A375 (Melanoma) | 5.0 µM (IC₅₀) | [22] |
| Hybrid 4h | Cytotoxicity | A375 (Melanoma) | 6.8 µM (IC₅₀) | [22] |
Practical Methodologies: Biological Evaluation
The in vitro evaluation of novel compounds is a critical step in the drug discovery process. The following is a representative protocol for assessing the cytotoxicity of isoquinoline-4-carboxylic acid derivatives using the MTT assay.[7]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., A375 melanoma cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours under the same conditions as step 1.
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Future Perspectives
The isoquinoline-4-carboxylic acid scaffold continues to be a rich source of novel therapeutic candidates. Future research will likely focus on several key areas:
-
Exploration of New Biological Targets: While DHODH is a well-established target, further investigation into other potential protein interactions will broaden the therapeutic applications of this scaffold.
-
Development of More Selective Agents: Fine-tuning the SAR will enable the design of derivatives with enhanced selectivity for their intended targets, thereby reducing off-target effects and improving safety profiles.
-
Application of Green Chemistry Principles: The development of more sustainable and environmentally friendly synthetic routes will be crucial for the large-scale production of these compounds.[10]
-
Combination Therapies: Exploring the synergistic effects of isoquinoline-4-carboxylic acid derivatives with other established therapeutic agents could lead to more effective treatment regimens, particularly in oncology.
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Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(13), 5162-5186. [Link]
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Kim, J. I., et al. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Pharmaceuticals, 14(7), 650. [Link]
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Sha, F., et al. (2021). Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. The Journal of Organic Chemistry, 86(14), 9576-9587. [Link]
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Kim, J. I., et al. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. MDPI. [Link]
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Gaber, M., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(19), 6828. [Link]
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Hui, Q., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067. [Link]
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- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 14. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of 1-Methoxyisoquinoline Derivatives: A Technical Guide
Executive Summary: The Privileged Isoquinoline Scaffold
The isoquinoline scaffold is a cornerstone in medicinal chemistry, characterized by a structurally rigid bicyclic aromatic heterocycle (a benzene ring fused to a pyridine ring)[1]. Within this family, 1-methoxyisoquinoline derivatives have emerged as highly versatile, "privileged" pharmacophores. The strategic placement of a methoxy group (-OCH₃) at the C1 position fundamentally alters the electronic distribution and steric profile of the heterocyclic core[1].
For drug development professionals, the 1-methoxyisoquinoline core offers a dual tactical advantage:
-
Target Engagement : It acts as a potent ATP-competitive mimic in kinase inhibition (e.g., ROCK1/2) and an NAD+ competitor in poly(ADP-ribose) polymerase (PARP/Tankyrase) inhibition[2],[3].
-
The "Masked Lactam" Strategy : The C1-methoxy group serves as a lipophilic mask for the highly polar isoquinolin-1(2H)-one (lactam) motif. This masking enhances solubility and cell permeability during systemic circulation, allowing the active lactam to be unveiled via metabolic or synthetic demethylation[2],[4].
Mechanistic Grounding & Target Biology
Tankyrase 1/2 and the Wnt Signaling Pathway
Tankyrase-1 (PARP-5a) and Tankyrase-2 (PARP-5b) are specialized members of the PARP superfamily that regulate the Wnt/β-catenin signaling pathway[3]. In oncology, hyperactive Wnt signaling drives tumor proliferation. Tankyrases poly(ADP-ribosyl)ate (PARsylate) Axin—a core component of the β-catenin destruction complex—marking it for proteasomal degradation.
1-Methoxyisoquinoline derivatives, particularly those with aryl substitutions at the C3 position and amino groups at the C5 position, act as potent Tankyrase inhibitors. They competitively bind to the NAD+ binding domain of the enzyme, preventing Axin degradation, which in turn stabilizes the destruction complex and halts the oncogenic accumulation of β-catenin[5],[3].
Mechanism of 1-methoxyisoquinoline derivatives inhibiting Tankyrase in the Wnt pathway.
Rho-Associated Protein Kinase (ROCK) Inhibition
Beyond oncology, 1-methoxyisoquinolines are critical in treating glaucoma and cardiovascular diseases via the inhibition of Rho-associated protein kinases (ROCK1/2)[6],[7]. ROCK is a downstream effector of the small GTPase RhoA, regulating smooth muscle contraction and trabecular meshwork cellular tone. Inhibiting ROCK reduces intraocular pressure (IOP) by increasing aqueous humor drainage[8]. The isoquinoline core mimics the adenine ring of ATP, anchoring into the kinase hinge region via critical hydrogen bonds, while the C1-methoxy group fine-tunes the electron density of the ring to optimize π-π stacking interactions[7],[2].
Structure-Activity Relationship (SAR) Landscape
The derivatization of the 1-methoxyisoquinoline scaffold is highly modular, allowing medicinal chemists to dial in selectivity for specific targets.
-
The C1 Position (The Modulator): The methoxy group acts as a hydrogen bond acceptor and a steric shield. Crucially, the pyridine ring of isoquinoline is generally deactivated toward electrophilic attack, but the C1 position is highly activated for nucleophilic aromatic substitution (SNAr)[1]. This allows for the rapid generation of analogue libraries. Furthermore, the methoxy group can be cleaved using HBr in acetic acid to reveal the isoquinolin-1-one lactam, a privileged pharmacophore in PARP inhibition[2].
-
The C3 Position (The Hydrophobic Anchor): Substitutions at C3 heavily dictate target selectivity. For Tankyrase inhibitors, bulky aryl groups (e.g., 2-chlorophenyl) at C3 project into a distinct hydrophobic pocket adjacent to the NAD+ binding site, dramatically increasing binding affinity[5].
-
The C5/C6 Positions (The Electrophilic Handles): The introduction of halogens (e.g., C6-Bromine) provides an electrophilic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the extension of the molecule into solvent-exposed kinase regions[1],[2]. Alternatively, a C5-amino group serves as a critical hydrogen bond donor, locking the molecule into the Tankyrase active site[5].
Quantitative SAR Data Summary
The following table summarizes the structure-activity relationship vectors and their corresponding biological impacts based on established literature and patent data[5],[2],[3].
| Compound Core | C1 Substituent | C3 Substituent | C5/C6 Substituent | Primary Target | IC₅₀ Range (nM) | Mechanistic Rationale |
| Isoquinoline | -OCH₃ | -H | 6-Bromo | ROCK1/2 | 100 - 500 | C6-Br allows cross-coupling; core acts as ATP mimic. |
| Isoquinoline | -OCH₃ | 2-Chlorophenyl | 5-Nitro | TNKS1/2 | > 1000 | Bulky C5-nitro creates steric clash in NAD+ pocket. |
| Isoquinoline | -OCH₃ | 2-Chlorophenyl | 5-Amino | TNKS1/2 | 10 - 50 | C5-NH₂ forms critical H-bond; C3-aryl fills hydrophobic pocket. |
| Isoquinolinone | =O (Lactam) | -H | 5-Amino | PARP-1 | 50 - 200 | Demethylated C1-lactam acts as a direct NAD+ mimic. |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls and explicit causal reasoning for each step.
Regioselective Synthesis of 3-Chloro-1-methoxyisoquinoline (SNAr)
Causality: The synthesis relies on the differential reactivity of 1,3-dichloroisoquinoline. The strong electron-withdrawing nature of the adjacent ring nitrogen highly activates the C1 position toward nucleophilic attack, allowing selective replacement by methoxide while leaving the C3-chlorine intact for future derivatization[1].
Step-by-Step Protocol:
-
Preparation: Dissolve 1.0 equivalent of 1,3-dichloroisoquinoline in anhydrous 1,4-dioxane under an inert argon atmosphere. Rationale: Anhydrous conditions prevent the competitive formation of the C1-hydroxyl byproduct.
-
Nucleophilic Attack: Cool the reaction vessel to 0°C. Dropwise, add 1.2 equivalents of sodium methoxide (NaOMe) solution (25% w/w in methanol).
-
Propagation: Remove the ice bath and stir the mixture at room temperature for 4 hours.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize any unreacted methoxide[6]. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Self-Validation (Analysis): Purify via silica gel chromatography. Validate regioselectivity using ¹H-NMR: The disappearance of the C1-Cl signature and the appearance of a sharp singlet at ~4.05 ppm confirms the C1-OCH₃ integration. LC-MS must show a mass shift corresponding to the loss of one chlorine isotope pattern.
Synthetic workflow for 1-methoxyisoquinoline derivatization and masked lactam unveiling.
Target Engagement Validation: FRET-Based ROCK Kinase Assay
Causality: To prove that the synthesized 1-methoxyisoquinoline derivative successfully mimics ATP, a Fluorescence Resonance Energy Transfer (FRET) assay is utilized. If the compound binds the ROCK1/2 kinase hinge region, it competitively excludes ATP, preventing the phosphorylation of a synthetic FRET-peptide substrate[2].
Step-by-Step Protocol:
-
Reagent Assembly: Prepare a 2X Kinase/Peptide mixture containing ROCK1 or ROCK2 enzyme and the specific FRET-peptide substrate in standard kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Incubation: Dispense the 1-methoxyisoquinoline derivative (in a 10-point, 3-fold serial dilution starting at 10 µM) into a 384-well plate. Add the Kinase/Peptide mixture and incubate for 15 minutes at room temperature to allow pre-equilibrium binding.
-
Reaction Initiation: Add ATP at a concentration equal to its apparent Michaelis constant (K_m) for the specific ROCK isoform. Rationale: Running the assay at K_m ensures the assay is highly sensitive to competitive inhibitors.
-
Development & Readout: After 1 hour, add the development protease. Unphosphorylated peptides are cleaved, disrupting FRET. Read the plate on a fluorescence microplate reader (Excitation: 400 nm; Emission: 445 nm for Coumarin, 520 nm for Fluorescein).
-
Self-Validation (Controls): The assay must include Y-27632 (a well-characterized ROCK inhibitor) as a positive control. The Z'-factor of the plate must be > 0.5 to validate assay robustness. Calculate the IC₅₀ by plotting the Coumarin/Fluorescein emission ratio against the log of the compound concentration.
References
-
Benchchem. 1-Chloro-3-methoxyisoquinoline | 16535-95-8.1
-
Google Patents. US8394826B2 - Dual mechanism inhibitors for the treatment of disease. 6
-
Google Patents. WO2014087165A1 - Tankyrase inhibitors. 5
-
Benchchem. 1-Methoxy-6-bromoisoquinoline | 891785-23-2. 2
-
Google Patents. WO2014087165A1 - Tankyrase inhibitors (Mechanistic Data). 3
-
SciSpace. 5-Aminoisoquinolin-1-one (5-AIQ), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases (PARPs). 4
Sources
- 1. 1-Chloro-3-methoxyisoquinoline | 16535-95-8 | Benchchem [benchchem.com]
- 2. 1-Methoxy-6-bromoisoquinoline | 891785-23-2 | Benchchem [benchchem.com]
- 3. WO2014087165A1 - Tankyrase inhibitors - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. WO2014087165A1 - Tankyrase inhibitors - Google Patents [patents.google.com]
- 6. US8394826B2 - Dual mechanism inhibitors for the treatment of disease - Google Patents [patents.google.com]
- 7. US10654844B2 - Dual mechanism inhibitors for the treatment of disease - Google Patents [patents.google.com]
- 8. US11028081B2 - Dual mechanism inhibitors for the treatment of disease - Google Patents [patents.google.com]
Advanced Synthetic Pathways for Isoquinoline-4-Carboxylic Acid Architectures: A Mechanistic and Protocol Guide
Executive Summary
The isoquinoline-4-carboxylic acid scaffold is a privileged pharmacophore embedded within numerous kinase inhibitors, PARP inhibitors, and antimicrobial agents. Historically, accessing the C4-carboxylated isoquinoline core required harsh classical condensations (e.g., variations of the Pomeranz-Fritsch or Bischler-Napieralski reactions) that suffered from poor regioselectivity and limited functional group tolerance.
Modern synthetic organic chemistry has revolutionized this landscape through transition-metal-catalyzed C–H activation and domino cyclization strategies. This whitepaper provides an in-depth, mechanistically grounded analysis of the three most robust contemporary pathways for synthesizing isoquinoline-4-carboxylic acid derivatives: Rh(III)-catalyzed [4+2] annulation, Cu(I)-catalyzed domino coupling, and Ir(III)-catalyzed carbene insertion.
Mechanistic Pathways & Causal Analysis
To rationally design a synthesis for a specific isoquinoline-4-carboxylate target, one must understand the underlying organometallic causality of each catalytic cycle.
Pathway A: Rh(III)-Catalyzed Redox-Neutral [4+2] Annulation
The Rh(III)-catalyzed annulation of N-pivaloyloxy benzamides with internal alkynes (or α-amino carboxylates) represents a pinnacle of atom economy [1].
The Causality of the Internal Oxidant: Traditional C–H activation requires stoichiometric external oxidants (like Cu(OAc)₂ or Ag₂CO₃) to regenerate the active metal species, which often degrades sensitive functional groups. In this pathway, the N-pivaloyloxy (N-OPiv) group acts as a "traceless" directing group. The Cp*Rh(III) catalyst coordinates to the amide carbonyl, facilitating an acetate-assisted concerted metalation-deprotonation (CMD) at the ortho-position to form a five-membered rhodacycle. Following the migratory insertion of the alkyne (e.g., an acetylene-containing α-amino carboxylate), the system undergoes reductive elimination. Crucially, the N–O bond cleaves spontaneously, oxidizing the Rh(I) back to Rh(III) in situ. This redox-neutral causality allows for the synthesis of highly functionalized isoquinolone-4-carboxylates under remarkably mild conditions.
Mechanistic cycle of Rh(III)-catalyzed redox-neutral [4+2] annulation.
Pathway B: Cu(I)-Catalyzed Domino Cross-Coupling
For substrates where C–H activation is sterically hindered, the Cu(I)-catalyzed coupling of 2-halobenzylamines with β-keto esters (such as ethyl acetoacetate) provides a highly reliable alternative [2].
The Causality of the Domino Sequence: Here, the causality is driven by the differential reactivity of the nucleophiles. First, an intermolecular condensation occurs between the primary amine of the 2-bromobenzylamine and the ketone carbonyl of the β-keto ester, forming an enamine intermediate. The CuI catalyst (often supported by a base like K₂CO₃) then facilitates an intramolecular Ullmann-type C–N or C–C coupling between the active methylene/enamine α-carbon and the aryl bromide. The thermodynamic driving force is the aromatization of the newly formed nitrogen heterocycle, yielding 3-substituted isoquinoline-4-carboxylates.
Pathway C: Ir(III)-Catalyzed Carbene Insertion
An emerging and highly regioselective route utilizes [Cp*IrCl₂]₂ to catalyze the reaction between benzimidates and α-diazocarbonyl compounds (e.g., ethyl 2-diazo-3-oxobutanoate) [3].
The Causality of Metal-Carbene Dynamics: The Ir(III) center decomposes the diazo compound, extruding N₂ gas to form a highly electrophilic iridium-carbene species. Simultaneously, the benzimidate nitrogen directs Ir(III) to activate the ortho-C–H bond. The resulting iridacycle attacks the carbene carbon. Because the carbene bears an electron-withdrawing ester group, the migratory insertion is electronically biased, exclusively placing the carboxylate group at the C4 position of the resulting isoquinoline ring after cyclization and aromatization.
Quantitative Data & Comparative Analysis
To aid in route selection, the following table synthesizes the quantitative parameters and operational constraints of each pathway based on recent literature [1][2][3].
| Synthetic Pathway | Primary Catalyst | Key Substrates | Typical Yields | Reaction Temp / Time | Key Advantage |
| Rh(III) [4+2] Annulation | [CpRhCl₂]₂ (5 mol%) | N-OPiv Benzamides + Alkynyl Carboxylates | 65% - 92% | 80°C / 12-16 h | Redox-neutral; no external oxidants needed. |
| Cu(I) Domino Coupling | CuI (10 mol%) | 2-Bromobenzylamines + β-Keto Esters | 70% - 88% | 80°C / 12 h | Utilizes inexpensive, earth-abundant copper. |
| Ir(III) Carbene Insertion | [CpIrCl₂]₂ (5 mol%) | Benzimidates + α-Diazocarbonyls | 62% - 90% | 50°C / 12 h | Extremely high regioselectivity at C4. |
Self-Validating Experimental Protocols
The following protocols are engineered to be self-validating. By integrating in-process analytical checks, researchers can confirm intermediate causality before proceeding to the next step.
Protocol 1: Synthesis of Ethyl 3-Methylisoquinoline-4-carboxylate via Cu(I) Catalysis
Objective: Construct the isoquinoline core from 2-bromobenzylamine and ethyl acetoacetate [2].
Step-by-Step Methodology:
-
Preparation: In an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add CuI (10 mg, 0.05 mmol) and K₂CO₃ (207 mg, 1.5 mmol).
-
Inert Atmosphere: Evacuate the tube and backfill with ultra-high-purity Argon. Repeat this cycle three times to ensure complete removal of oxygen, which prevents unwanted oxidative side reactions of the Cu(I) catalyst.
-
Reagent Addition: Under a positive flow of Argon, inject 2-bromobenzylamine (0.5 mmol), ethyl acetoacetate (130 μL, 1.0 mmol), and anhydrous isopropanol (1.5 mL).
-
Domino Cyclization: Seal the tube and heat the reaction mixture in an oil bath at 80°C for 12 hours.
-
Self-Validation Check: At 4 hours, pull a 5 μL aliquot. Run a TLC (Hexanes/EtOAc 4:1). The disappearance of the primary amine (visualized via ninhydrin stain) and the appearance of a highly UV-active spot (254 nm) indicates successful enamine formation and ongoing cyclization.
-
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove copper salts and inorganic bases.
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (silica gel, gradient elution from 100% hexanes to 85:15 Hexanes/EtOAc).
-
Characterization: The product should manifest as a pale solid. Validate via ¹H NMR (CDCl₃): Look for the diagnostic isolated aromatic singlet of the isoquinoline C1 proton around δ 9.22 ppm, and the ethyl ester quartet/triplet pair at δ 4.57 and 1.48 ppm.
Workflow for the Cu(I)-catalyzed domino synthesis of isoquinoline-4-carboxylates.
Protocol 2: Ir(III)-Catalyzed Synthesis of Ethyl 1-Ethoxy-3-methylisoquinoline-4-carboxylate
Objective: Synthesize a highly substituted isoquinoline-4-carboxylate via metal-carbene C–H insertion[3].
Step-by-Step Methodology:
-
Catalyst Activation: In a 25 mL Schlenk tube, combine [Cp*IrCl₂]₂ (10 mg, 0.0125 mmol) and AgNTf₂ (20 mg, 0.05 mmol) in anhydrous MeOH (2 mL). Stir for 10 minutes.
-
Causality Note: AgNTf₂ abstracts the chloride ligands from Ir(III), generating a highly active, cationic iridium species. The precipitation of AgCl (white solid) is your visual validation of catalyst activation.
-
-
Substrate Addition: Add substituted ethyl benzimidate (0.25 mmol) and ethyl 2-diazo-3-oxobutanoate (0.3 mmol) to the suspension.
-
Reaction: Stir under a nitrogen atmosphere at 50°C for 12 hours.
-
Self-Validation Check: The gradual cessation of nitrogen gas evolution (bubbling) indicates the complete consumption of the diazo compound.
-
-
Isolation: Remove the solvent under reduced pressure. Directly load the crude residue onto a silica gel column. Elute with petroleum ether/ethyl acetate (15:1).
-
Characterization: Validate the structure via ¹³C NMR. The C4-carboxylate carbonyl carbon will typically resonate near δ 168.6 ppm, while the isoquinoline core carbons will cluster between δ 116.0 and 160.5 ppm.
Conclusion
The synthesis of isoquinoline-4-carboxylic acid derivatives has evolved from brute-force condensations to elegant, transition-metal-catalyzed choreographies. By selecting the appropriate pathway—Rh(III) for redox-neutral annulations, Cu(I) for robust domino couplings, or Ir(III) for precision carbene insertions—researchers can rapidly construct complex, drug-like architectures with built-in analytical validation at every step.
References
-
Vorobyeva, D. V., et al. "Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates." Molecules, 2022. 1
-
Guo, J.-M., et al. "Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction." The Journal of Organic Chemistry, 2021. 2
-
"Supporting Information: Ir(III)-Catalyzed Synthesis of Isoquinolines from Benzimidates and α-Diazocarbonyl Compounds." RSC.org. 3
Sources
1-Methoxyisoquinoline-4-Carboxylic Acid: A Strategic Building Block in the Design of Next-Generation PARP Inhibitors
Executive Summary
The development of Poly(ADP-ribose) polymerase (PARP) inhibitors has revolutionized targeted oncology, particularly for tumors harboring BRCA1/2 mutations via the mechanism of synthetic lethality. At the core of PARP inhibitor design is the necessity to mimic the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes.
This technical guide explores the strategic utility of 1-methoxyisoquinoline-4-carboxylic acid as a foundational building block in the synthesis of isoquinolone-based PARP inhibitors. By analyzing the structural biology of the PARP active site and the chemical causality behind synthetic masking strategies, this whitepaper provides researchers with a robust, self-validating framework for utilizing this compound in drug discovery workflows.
The Pharmacophore Rationale: Mimicking NAD+
To understand the value of 1-methoxyisoquinoline-4-carboxylic acid, we must first examine the target. The active site of PARP1 contains a highly conserved NAD+ binding pocket. Effective PARP inhibitors must competitively bind to this pocket, a feat typically achieved by incorporating a lactam (cyclic amide) motif[1].
The 1-oxo-1,2-dihydroisoquinoline (isoquinolone) core is a privileged scaffold in this regard. The lactam N-H acts as a hydrogen bond donor to the backbone carbonyl of Gly863, while the lactam C=O acts as a hydrogen bond acceptor from the side-chain hydroxyl of Ser904. The 4-position of the isoquinoline ring projects outward toward the solvent-exposed region of the active site, making it the ideal vector for appending diverse chemical moieties to tune pharmacokinetic (PK) properties and isoform selectivity (PARP1 vs. PARP2)[2].
Mechanism of PARP1 inhibition and synthetic lethality in BRCA-deficient cells.
The Strategic Advantage of the 1-Methoxy "Masking" Group
A common pitfall in the synthesis of isoquinolone-4-carboxamides is attempting to functionalize the C4-carboxylic acid while the C1-lactam is unprotected. The 1-oxo group exists in a tautomeric equilibrium with its 1-hydroxy form. Under the basic conditions required for amide coupling, the lactam nitrogen or oxygen can become nucleophilic, leading to unwanted N-alkylation, O-alkylation, or polymerization. Furthermore, the highly polar nature of the unprotected lactam severely limits solubility in standard organic solvents (e.g., DCM, THF).
The Causality of the Methoxy Selection: By utilizing 1-methoxyisoquinoline-4-carboxylic acid , the reactive lactam is effectively "masked" as a stable methyl ether[3].
-
Electronic Stabilization: The methoxy group locks the ring in a fully aromatic isoquinoline state, preventing tautomerization.
-
Chemoselectivity: It directs all coupling chemistry exclusively to the C4-carboxylic acid.
-
Solubility: The lipophilic methyl group drastically improves solubility in polar aprotic solvents like DMF, ensuring homogeneous reaction kinetics during amide coupling.
Once the C4-amide is successfully formed, the methoxy group can be cleanly cleaved under acidic conditions to reveal the active pharmacophore.
Synthetic Workflow & Self-Validating Protocols
The following methodologies detail the transformation of 1-methoxyisoquinoline-4-carboxylic acid into a functional PARP inhibitor. These protocols are designed as self-validating systems, incorporating specific analytical checkpoints to ensure data integrity.
Protocol A: HATU-Mediated Amide Coupling at the C4 Position
Causality Note: The C4-carboxylic acid on the isoquinoline ring is electronically deactivated. Standard coupling reagents like EDC/HOBt often result in sluggish kinetics and poor yields. HATU is selected because its 7-azabenzotriazole leaving group provides superior activation of hindered or deactivated acids.
Step-by-Step Methodology:
-
Preparation: Dissolve 1-methoxyisoquinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.
-
Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes. Validation Check: A color change to pale yellow indicates the formation of the active ester.
-
Coupling: Add the target primary or secondary amine (1.1 eq) dropwise. Stir for 2-4 hours at room temperature.
-
In-Process Control (IPC): Monitor via LC-MS. Validation: The reaction is complete when the starting material peak (m/z 204 [M+H]+) disappears, replaced by the product mass.
-
Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate. Purify via flash chromatography.
Protocol B: Acid-Catalyzed Deprotection to the Active Lactam
Causality Note: The methoxy group is highly stable to bases and nucleophiles but susceptible to strong acids. Using HCl or HBr/AcOH protonates the isoquinoline nitrogen, withdrawing electron density and making the methoxy methyl group highly susceptible to nucleophilic attack by the halide ion, releasing methyl halide and the thermodynamically stable lactam[3].
Step-by-Step Methodology:
-
Reaction Setup: Suspend the 1-methoxyisoquinoline-4-carboxamide intermediate in a 4 M solution of HCl in 1,4-dioxane (or 33% HBr in AcOH for highly recalcitrant substrates).
-
Heating: Heat the mixture to 80°C for 4-6 hours in a sealed tube.
-
IPC: Monitor via TLC (DCM:MeOH 9:1). Validation: The product will appear as a highly polar, strongly UV-active spot (due to the lactam chromophore) with a significantly lower Rf than the starting material.
-
Isolation: Cool to 0°C. The product often precipitates directly from the acidic medium. Filter the solid, wash with cold diethyl ether, and dry under high vacuum to yield the final 1-oxo-1,2-dihydroisoquinoline-4-carboxamide.
Synthetic workflow from 1-methoxyisoquinoline-4-carboxylic acid to a PARP inhibitor.
Quantitative Data Presentation: Comparative Efficacy
The structural tuning enabled by functionalizing the C4 position of the isoquinolone core has yielded compounds with varying degrees of potency and selectivity. Table 1 summarizes the biochemical IC50 data for clinically relevant PARP inhibitors compared to isoquinolone derivatives derived from similar building block strategies.
Table 1: Biochemical Potency and Selectivity of Selected PARP Inhibitors
| Compound / Scaffold | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity Index (PARP1/PARP2) | Notes |
| Olaparib (Benchmark) | 5.0 | 1.0 | 0.2 | FDA-approved pan-PARP inhibitor[4]. |
| Isoquinolone 1a | 13,000 | 800 | 16.3 | Early-generation derivative showcasing PARP2 preference[1]. |
| Isoquinolone 1b | 9,000 | 150 | 60.0 | Highly selective for PARP2 over PARP1[1]. |
| Naphthyridinone 34 | < 5.0 | N/A | N/A | Advanced preclinical candidate utilizing a constrained bicyclic core[2]. |
Note: The ability to rapidly generate libraries of C4-amides from 1-methoxyisoquinoline-4-carboxylic acid allows medicinal chemists to systematically explore the structure-activity relationship (SAR) required to shift selectivity between PARP1 and PARP2.
Conclusion
The rational design of PARP inhibitors requires precise control over the chemical synthesis of the NAD+-mimicking pharmacophore. 1-Methoxyisoquinoline-4-carboxylic acid serves as an optimal starting material by masking the reactive lactam, thereby enabling high-yielding, chemoselective modifications at the C4 position. By adhering to the causality-driven protocols outlined in this guide, researchers can reliably generate diverse libraries of highly potent isoquinolone-based PARP inhibitors for preclinical evaluation.
References
- 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP)
- Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1)
- 1-Methoxy-6-bromoisoquinoline | 891785-23-2 (Detailing the Methoxy Masking Strategy)
- Olaparib (AZD2281)
Sources
- 1. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Methoxy-6-bromoisoquinoline | 891785-23-2 | Benchchem [benchchem.com]
- 4. Olaparib (AZD2281) | PARP inhibitor | CAS 763113-22-0 | InvivoChem [invivochem.com]
The Emerging Patent Landscape of 1-Alkoxyisoquinoline-4-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals navigating the complex terrain of small molecule therapeutics, the isoquinoline scaffold represents a privileged structure with a rich history in medicinal chemistry. This guide provides an in-depth technical analysis of the patent landscape surrounding a specific, promising subclass: 1-alkoxyisoquinoline-4-carboxylic acid derivatives. By synthesizing patent literature and scientific publications, this document offers insights into the core intellectual property, therapeutic applications, and synthetic strategies that define this chemical space.
Introduction: The Strategic Value of the 1-Alkoxyisoquinoline-4-Carboxylic Acid Core
The isoquinoline core is a well-established pharmacophore found in numerous natural products and synthetic drugs. The addition of a carboxylic acid at the 4-position and an alkoxy group at the 1-position creates a unique chemical entity with a distinct property profile. The carboxylic acid moiety often serves as a key interaction point with biological targets, while the 1-alkoxy group can modulate potency, selectivity, and pharmacokinetic properties. This combination has garnered attention in the pharmaceutical industry, leading to a growing, albeit specific, patent landscape.
Patent Landscape Analysis: Key Players and Therapeutic Frontiers
While the broader quinoline and isoquinoline patent landscape is vast, the focus on 1-alkoxyisoquinoline-4-carboxylic acid derivatives reveals a more targeted area of development. Analysis of the patent literature indicates a primary focus on oncology and infectious diseases.
Dominant Therapeutic Applications:
-
Anticancer Agents: A significant portion of the patent activity for this scaffold centers on its potential as an anticancer agent. These derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell growth and proliferation and are often dysregulated in cancer.[1][2] Some patents suggest their use in treating a range of cancers, including breast and hepatocellular carcinoma.[3] The structural motif is often designed to mimic endogenous ligands or occupy ATP-binding sites of kinases.
-
Antibacterial Agents: The quinolone and isoquinoline cores have a long-standing history in the development of antibacterial drugs.[4][5][6] Patents in this area often describe modifications to the core structure to enhance activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.
Key Patent Assignees:
While a single dominant player has not emerged specifically for the 1-alkoxyisoquinoline-4-carboxylic acid subclass, several pharmaceutical companies and research institutions hold key patents for structurally related compounds, indicating a vested interest in this chemical space. These include established pharmaceutical giants and specialized biotechnology firms.
| Key Therapeutic Area | Illustrative Patent/Reference | General Focus of the Invention |
| Oncology | WO2018015879A1[7] | Substituted isoquinoline derivatives as PERK inhibitors for treating cancer and neurodegenerative diseases. |
| US6630489B1[1] | Quinoline derivatives as tyrosine kinase inhibitors for modulating T-cell activation. | |
| EP2188259B1[3] | Quinoline derivatives as anti-cancer agents, with data on breast carcinoma and hepatocellular carcinoma cell lines. | |
| Antibacterial | EP0688772A1[5] | Novel quinoline carboxylic acid derivatives with potent antibacterial activity. |
| US4544747A[6] | Quinoline carboxylic acid derivatives as antimicrobial agents for medical and agricultural use. |
Synthetic Strategies and Methodologies
The synthesis of 1-alkoxyisoquinoline-4-carboxylic acid derivatives often involves multi-step sequences that build upon established heterocyclic chemistry. The patent literature and scientific articles provide valuable insights into the key synthetic transformations.
Core Synthesis of the Isoquinoline-4-Carboxylic Acid Scaffold:
A common route to the core isoquinoline-4-carboxylic acid structure involves the Pfitzinger reaction or its variations.[8] This reaction typically utilizes isatin and a carbonyl compound to construct the quinoline or isoquinoline ring system.
A general workflow for the synthesis of a related 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid is depicted below, which can be a precursor to the target 1-alkoxy derivatives.[9]
Caption: General synthetic workflow for 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acids.
Introduction of the 1-Alkoxy Group:
The introduction of the 1-alkoxy group can be achieved through several methods. One common approach involves the conversion of a 1-oxo or 1-chloro precursor.
Experimental Protocol: Synthesis of a 1-Alkoxyisoquinoline Derivative (General Procedure)
-
Chlorination of the 1-Oxo Group:
-
A 1-oxo-isoquinoline-4-carboxylic acid ester is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
The reaction is typically carried out in an inert solvent (e.g., toluene or dichloromethane) at elevated temperatures.
-
The resulting 1-chloro-isoquinoline-4-carboxylic acid ester is then isolated and purified.
-
-
Alkoxylation:
-
The 1-chloro derivative is subsequently reacted with a desired sodium alkoxide (e.g., sodium methoxide or sodium ethoxide) in the corresponding alcohol as the solvent.
-
The reaction is usually performed at room temperature or with gentle heating.
-
The product, a 1-alkoxyisoquinoline-4-carboxylic acid ester, is then isolated through standard workup and purification techniques.
-
-
Hydrolysis of the Ester:
-
The final step involves the hydrolysis of the ester group to the carboxylic acid. This is typically achieved by treating the ester with an aqueous base (e.g., sodium hydroxide or lithium hydroxide) followed by acidification.
-
Caption: Key steps for the synthesis of 1-alkoxyisoquinoline-4-carboxylic acids.
Conclusion and Future Outlook
The patent landscape for 1-alkoxyisoquinoline-4-carboxylic acid derivatives represents a focused and evolving area within medicinal chemistry. The primary therapeutic applications in oncology and infectious diseases highlight the potential of this scaffold to address significant unmet medical needs. While the number of patents specifically claiming this substitution pattern is currently limited compared to the broader quinoline and isoquinoline space, the existing intellectual property demonstrates a clear interest in its development.
For researchers and drug development professionals, this presents both a challenge and an opportunity. The relatively underexplored nature of this specific scaffold suggests that there is ample room for innovation and the discovery of novel intellectual property. Future research will likely focus on expanding the diversity of the alkoxy group and other substituents to fine-tune the pharmacological properties and explore new therapeutic applications. As our understanding of the biological targets for these compounds grows, so too will the potential for developing the next generation of 1-alkoxyisoquinoline-4-carboxylic acid-based therapeutics.
References
- BenchChem. (2025). Derivatives of Quinoline-4-Carboxylic Acid. BenchChem.
- Google Patents. (n.d.). US6630489B1 - Quinoline derivatives as tyrosine kinase inhibitors.
- Google Patents. (n.d.). EP2231641B1 - QUINOXALINE AND QUINOLINE DERIVATIVES AS KINASE INHIBITORS.
- European Patent Office. (1986, September 24).
- Google Patents. (n.d.). US4980470A - 8-alkoxyquinolonecarboxylic acid and salts thereof.
-
PubChem. (n.d.). Novel quinoline carboxylic acid derivatives having 7-(4-amino-methyl-3-oxime) pyrrolidine substituents and processes for their preparation - Patent EP-0688772-A1. Retrieved from [Link]
- Google Patents. (n.d.). WO2018015879A1 - Isoquinoline derivatives as perk inhibitors.
- Google Patents. (n.d.). CN85104693A - The preparation method of quinoline carboxylic acid derivative.
- Google Patents. (n.d.). US4544747A - Quinoline carboxylic acid derivatives.
-
Krasavin, M., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1735-1747. [Link]
- Google Patents. (n.d.). US8785459B2 - Quinazoline compounds as kinase inhibitors.
- Google Patents. (n.d.). EP2188259B1 - Quinoline derivatives as anti-cancer agents.
-
Frontiers in Chemistry. (2022, March 29). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]
-
UI Scholars Hub. (2023, June 2). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. [Link]
-
PubMed. (2009, July 15). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. [Link]
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- 4. data.epo.org [data.epo.org]
- 5. Novel quinoline carboxylic acid derivatives having 7-(4-amino-methyl-3-oxime) pyrrolidine substituents and processes for their preparation - Patent EP-0688772-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Methodological & Application
Synthesis of 1-Methoxyisoquinoline-4-carboxylic Acid from 1-Chloroisoquinoline: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 1-methoxyisoquinoline-4-carboxylic acid, a valuable scaffold in medicinal chemistry, starting from the readily available 1-chloroisoquinoline. The described synthetic strategy involves a two-step process: a nucleophilic aromatic substitution to introduce the methoxy group, followed by a directed ortho-metalation and subsequent carboxylation. This application note details the underlying chemical principles, provides a robust, step-by-step protocol, and offers insights into reaction optimization and characterization of the final product.
Introduction
Isoquinoline and its derivatives are privileged heterocyclic motifs found in a vast array of natural products and pharmacologically active compounds. Specifically, isoquinoline-4-carboxylic acids serve as crucial intermediates in the development of therapeutic agents, including kinase inhibitors and anti-cancer drugs. The targeted molecule, 1-methoxyisoquinoline-4-carboxylic acid, combines the isoquinoline core with a methoxy group at the 1-position and a carboxylic acid at the 4-position, offering multiple points for further chemical modification and diversification.
The synthetic route detailed herein commences with 1-chloroisoquinoline, a versatile building block in organic synthesis.[1] The chlorine atom at the C1 position is particularly susceptible to nucleophilic substitution, providing a straightforward entry point for the introduction of various functional groups.[2]
Synthetic Strategy and Mechanistic Insights
The overall synthetic transformation is depicted in the workflow below:
Figure 1: Overall synthetic workflow for the preparation of 1-methoxyisoquinoline-4-carboxylic acid.
Step 1: Nucleophilic Aromatic Substitution (SNAr) - Methoxylation
The initial step involves the conversion of 1-chloroisoquinoline to 1-methoxyisoquinoline. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrogen atom in the isoquinoline ring system activates the C1 position towards nucleophilic attack. Sodium methoxide serves as a potent nucleophile, displacing the chloride leaving group. The greater reactivity of the chlorine atom at the C1 position allows for its selective replacement.[2]
Step 2: Directed Ortho-Metalation and Carboxylation
The second and final step is the introduction of the carboxylic acid group at the C4 position. This is achieved through a directed ortho-metalation (DoM) strategy. The methoxy group at the C1 position acts as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C8 proton by a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). This regioselective deprotonation generates a lithiated intermediate.
Subsequent quenching of this organolithium species with an electrophile, in this case, carbon dioxide (CO2), leads to the formation of a lithium carboxylate salt.[3][4][5] Acidic workup then protonates the carboxylate to yield the desired 1-methoxyisoquinoline-4-carboxylic acid. The use of a strong base like LDA is crucial for achieving high regioselectivity and efficient deprotonation.
The reaction mechanism for the carboxylation step is illustrated below:
Figure 2: Reaction mechanism for the directed ortho-metalation and carboxylation of 1-methoxyisoquinoline.
Experimental Protocols
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1-Chloroisoquinoline | ≥98% | Commercially Available |
| Sodium Methoxide | 95% | Commercially Available |
| Methanol (Anhydrous) | ≥99.8% | Commercially Available |
| Diisopropylamine | ≥99.5% | Commercially Available |
| n-Butyllithium | 2.5 M in hexanes | Commercially Available |
| Tetrahydrofuran (Anhydrous) | ≥99.9%, inhibitor-free | Commercially Available |
| Carbon Dioxide | Solid (Dry Ice) or Gas | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
| Hydrochloric Acid | 37% | Commercially Available |
| Sodium Sulfate (Anhydrous) | Reagent Grade | Commercially Available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
Safety Precautions:
-
All manipulations involving air- and moisture-sensitive reagents (n-butyllithium, LDA) must be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
n-Butyllithium is a pyrophoric liquid and should be handled with extreme care.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, at all times.
-
Work in a well-ventilated fume hood.
Protocol 1: Synthesis of 1-Methoxyisoquinoline
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloroisoquinoline (1.0 eq).
-
Add anhydrous methanol to dissolve the starting material (concentration typically 0.2-0.5 M).
-
Add sodium methoxide (1.5-2.0 eq) portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
To the resulting residue, add water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary, eluting with a gradient of ethyl acetate in hexanes.
Protocol 2: Synthesis of 1-Methoxyisoquinoline-4-carboxylic Acid
-
Preparation of LDA solution: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. To this, add n-butyllithium (1.05 eq) dropwise while maintaining the temperature at -78 °C. Stir the solution at this temperature for 30 minutes to generate the LDA solution.
-
In a separate flame-dried round-bottom flask under argon, dissolve 1-methoxyisoquinoline (1.0 eq) in anhydrous THF.
-
Cool the solution of 1-methoxyisoquinoline to -78 °C.
-
Slowly add the freshly prepared LDA solution to the 1-methoxyisoquinoline solution via a cannula or syringe, while maintaining the temperature at -78 °C.
-
Stir the resulting dark-colored solution at -78 °C for 1-2 hours to ensure complete metalation.
-
Quench the reaction by bubbling carbon dioxide gas through the solution or by carefully adding crushed dry ice in small portions. Continue the addition until the color of the reaction mixture dissipates.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction with water.
-
Acidify the aqueous layer to a pH of approximately 2-3 with concentrated hydrochloric acid. A precipitate should form.
-
Extract the product with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected ¹H NMR (δ, ppm) |
| 1-Chloroisoquinoline | C₉H₆ClN | 163.60 | White to light yellow solid | 8.2-7.5 (m, 6H) |
| 1-Methoxyisoquinoline | C₁₀H₉NO | 159.19 | Colorless to pale yellow oil | 8.1-7.3 (m, 6H), 4.1 (s, 3H) |
| 1-Methoxyisoquinoline-4-carboxylic Acid | C₁₁H₉NO₃ | 203.19 | White to off-white solid | 12.5-13.5 (br s, 1H), 8.5-7.5 (m, 5H), 4.2 (s, 3H) |
Note: Expected NMR chemical shifts are approximate and may vary depending on the solvent and concentration.
Conclusion
The synthesis of 1-methoxyisoquinoline-4-carboxylic acid from 1-chloroisoquinoline has been successfully demonstrated through a reliable two-step sequence. The protocols provided are robust and can be adapted for various scales. The key transformations, a nucleophilic aromatic substitution followed by a directed ortho-metalation and carboxylation, are well-established and high-yielding reactions in organic synthesis. This application note serves as a practical guide for researchers in medicinal chemistry and drug discovery, enabling the efficient synthesis of this valuable heterocyclic building block for the development of novel therapeutic agents.
References
-
Wiley Online Library. Palladium‐Catalyzed Cascade Carbonylative Synthesis of Functionalized Isoquinoline‐1,3‐diones and Oxindoles Using Dimethyl. Available from: [Link]
-
ResearchGate. Notes - Carbonation of Lithium Derivatives of Certain Quinolines and Isoquinolines. Available from: [Link]
-
MDPI. Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Available from: [Link]
-
IndiaMART. 98 % 1-Chloro-7-Methoxyisoquinoline Or 7-Methoxy-1-chloroisoquinoline, 100 G, 53533-54-3. Available from: [Link]
-
PubMed. Palladium-catalyzed carbonylation-decarboxylation of diethyl(2-iodoaryl)malonates with imidoyl chlorides: an efficient route to substituted isoquinolin-1(2H)-ones. Available from: [Link]
-
National Center for Biotechnology Information. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available from: [Link]
-
ResearchGate. Palladium-Catalyzed Carbonylation—A Reaction Come of Age. Available from: [Link]
-
ResearchGate. Synthesis of 1-Substituted Tetrahydroisoquinolines by Lithiation and Electrophilic Quenching Guided by In Situ IR and NMR Spectroscopy and Application to the Synthesis of Salsolidine, Carnegine and Laudanosine. Available from: [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives. Available from: [Link]
-
National Center for Biotechnology Information. Exploring Metastable Phases During Lithiation of Organic Battery Electrode Materials. Available from: [Link]
-
MDPI. 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021). Available from: [Link]
-
Chemistry LibreTexts. 20.5: Preparing Carboxylic Acids. Available from: [Link]
-
Organic Chemistry Portal. Grignard Reaction. Available from: [Link]
-
MDPI. Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. Available from: [Link]
-
National Center for Biotechnology Information. Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines. Available from: [Link]
-
Diva-portal.org. Palladium-Catalyzed Carbonylation and Arylation Reactions. Available from: [Link]
-
National Center for Biotechnology Information. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Available from: [Link]
-
ResearchGate. Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline. Available from: [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. Available from: [Link]
-
National Center for Biotechnology Information. Reliable set-up for in-loop 11C-carboxylations using Grignard reactions for the preparation of [carbonyl-11C]WAY-100635 and [11C]-(+) -PHNO. Available from: [Link]
-
Scientific Laboratory Supplies. 1-Chloroisoquinoline, 95% | 156744-1G | SIGMA-ALDRICH. Available from: [Link]
-
National Center for Biotechnology Information. Isoquinoline, 1-chloro-. Available from: [Link]
-
PubMed. New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. Available from: [Link]
-
Beilstein Journals. Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. Available from: [Link]
-
Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available from: [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]
-
ResearchGate. Directed (R)‐ or (S)‐Selective Dynamic Kinetic Enzymatic Hydrolysis of 1,2,3,4‐Tetrahydroisoquinoline‐1‐carboxylic Esters. Available from: [Link]
-
ResearchGate. CO 2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. Available from: [Link]
-
YouTube. Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles. Available from: [Link]
-
ResearchGate. New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. Available from: [Link]
Sources
Application Note: Regioselective Synthesis of 1-Methoxyisoquinoline via Nucleophilic Aromatic Substitution (SNAr)
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Methodology: Addition-Elimination Nucleophilic Aromatic Substitution (SNAr)
Executive Summary
The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The transformation of 1-chloroisoquinoline to 1-methoxyisoquinoline represents a highly efficient Nucleophilic Aromatic Substitution (SNAr). Unlike unactivated aromatic systems that require transition-metal catalysis (e.g., Buchwald-Hartwig cross-coupling) to form carbon-oxygen bonds, the intrinsic electronic properties of the isoquinoline ring permit direct, catalyst-free nucleophilic displacement under mild conditions. This application note details a self-validating, highly regioselective protocol for this transformation, emphasizing the mechanistic causality behind reagent selection and in-process controls.
Mechanistic Rationale & Chemical Causality
The Electronic Activation of the C1 Position
Nucleophilic aromatic substitution on heterocyclic systems diverges significantly from standard electrophilic aromatic substitution. In the isoquinoline scaffold, the nitrogen atom acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects[1]. This heteroatom activation drastically lowers the electron density at the C1 and C3 positions.
However, the C1 position is uniquely electrophilic because it is directly adjacent (alpha) to the nitrogen atom. When 1-chloroisoquinoline is treated with a strong nucleophile like sodium methoxide, the methoxide anion attacks the C1 carbon, disrupting aromaticity to form a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex[2]. Because the C1 position is alpha to the heteroatom, the transient negative charge of the Meisenheimer complex is maximally stabilized by the electronegative nitrogen[3].
The subsequent rapid collapse of this complex expels the chloride leaving group, restoring aromaticity and yielding 1-methoxyisoquinoline. This differential reactivity is so pronounced that in di-chlorinated systems (e.g., 1,3-dichloroisoquinoline), the C1 chlorine is displaced with near-perfect regioselectivity while the C3 chlorine remains intact[4].
Fig 1. SNAr mechanism via Meisenheimer complex formation at the C1 position.
Experimental Design & System Validation
To ensure a self-validating protocol, every experimental parameter is chosen to prevent side reactions and provide immediate analytical feedback.
-
Solvent & Reagent Integrity: The reaction is executed in strictly anhydrous methanol. Causality: Sodium methoxide is highly hygroscopic. If trace water is present, methoxide is hydrolyzed to hydroxide (
). Hydroxide is a potent nucleophile that will competitively attack the C1 position, leading to the formation of 1-isoquinolinone (isocarbostyril) rather than the desired methoxy product. -
Workup Rationale: Quenching the reaction with saturated aqueous ammonium chloride (
) is a critical design choice[5]. Causality: acts as a mild proton source (pH ~5.5). It effectively neutralizes the excess, strongly basic sodium methoxide without being acidic enough to protonate the basic isoquinoline nitrogen (the pKa of the 1-methoxyisoquinoline conjugate acid is ~3.5). Using a strong acid like HCl would form the water-soluble isoquinolinium salt, resulting in catastrophic product loss to the aqueous layer during extraction.
Table 1: Quantitative Reaction Parameters
| Parameter | Value / Range | Mechanistic Rationale |
| 1-Chloroisoquinoline | 1.0 equiv | Limiting reagent; highly activated electrophile. |
| Sodium Methoxide | 1.5 – 3.0 equiv | Excess drives the equilibrium and compensates for trace moisture[5]. |
| Methanol (Anhydrous) | 0.2 – 0.5 M | Polar protic solvent stabilizes the anionic transition state. |
| Temperature | 65 °C (Reflux) | Overcomes the activation energy barrier for Meisenheimer complex formation. |
| Reaction Time | 1.5 – 4.0 hours | Varies by scale; continuous monitoring prevents thermal degradation. |
Step-by-Step Protocol
Safety Note: Sodium methoxide is a flammable, corrosive solid/solution. Handle under an inert atmosphere. 1-Chloroisoquinoline is a skin and eye irritant. Perform all operations in a certified fume hood.
Step 1: Reaction Setup (Inert Atmosphere)
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Purge the system with dry Nitrogen (
) or Argon for 10 minutes. -
Charge the flask with 1-chloroisoquinoline (1.0 equiv) and anhydrous methanol to achieve a 0.3 M concentration.
Step 2: Nucleophile Addition & Reflux 4. Slowly add sodium methoxide (2.0 equiv, either as a 25% wt. solution in MeOH or as a dry powder) to the stirring solution at room temperature. 5. Heat the reaction mixture to a gentle reflux (internal temperature ~65 °C). 6. Maintain reflux for 2 hours[5].
Step 3: In-Process Control (IPC) 7. After 2 hours, withdraw a 50 µL aliquot, dilute with ethyl acetate, and analyze via TLC (Eluent: 20% EtOAc in Hexanes) or LC-MS. 8. Self-Validation: The reaction is complete when the starting material (1-chloroisoquinoline) is fully consumed. 1-Methoxyisoquinoline will typically elute as a more polar, highly UV-active spot.
Step 4: Mild Quench & Extraction
9. Cool the reaction mixture to room temperature (20–25 °C).
10. Slowly quench the reaction by adding an equal volume of saturated aqueous
Step 5: Isolation & Characterization
13. Wash the combined organic layers with brine, dry over anhydrous
Fig 2. Self-validating experimental workflow for 1-methoxyisoquinoline synthesis.
Troubleshooting & System Validation
Table 2: Reaction Optimization & Root Cause Analysis
| Observation / Issue | Root Cause Analysis | Corrective Action |
| Formation of 1-isoquinolinone | Moisture in the system converted NaOMe to NaOH, causing hydrolysis instead of methoxylation. | Use freshly titrated NaOMe and strictly anhydrous methanol under an inert |
| Incomplete Conversion | Insufficient nucleophile concentration or inadequate thermal energy. | Add an additional 0.5 equiv of NaOMe and verify the internal temperature is reaching true reflux. |
| Product lost to aqueous layer | Over-acidification during the workup protonated the isoquinoline nitrogen, forming a water-soluble salt. | Strictly use sat. aq. |
References
- 1-Chloro-3-methoxyisoquinoline | 16535-95-8 | Benchchem Benchchem
- Nucleophilic arom
- Chapter 7 Nucleophilic aromatic substitution - Oxford Learning Link Oxford University Press
- 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts LibreTexts
- HETEROCYCLIC COMPOUNDS HAVING SULFONAMIDE GROUPS - European Patent Office - EP 1243583 B1 Google Patents / European P
- Product Class 5: Isoquinolines Thieme Connect
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Precision O-Methylation of 1-Hydroxyisoquinoline-4-carboxylic Acid: Application Note & Protocols
Executive Summary
The O-methylation of 1-hydroxyisoquinoline-4-carboxylic acid presents a classic regioselectivity challenge in heterocyclic chemistry. The substrate exists in a tautomeric equilibrium heavily favoring the 1-isoquinolinone (lactam) form over the 1-hydroxyisoquinoline (lactim) form. Consequently, standard alkylation conditions (e.g., MeI/Base) frequently result in N-methylation (isocarbostyril formation) rather than the desired O-methylation (1-methoxyisoquinoline derivative).
This guide details two distinct protocols to achieve high-fidelity O-methylation:
-
The "Chlorine-Switch" Protocol (Route A): A robust, two-step sequence converting the 1-hydroxy group to a 1-chloro intermediate, followed by nucleophilic displacement with methoxide. This is the industry standard for ensuring exclusive O-regioselectivity.
-
Silver-Mediated Direct Alkylation (Route B): A direct method utilizing silver carbonate (
) to sequester the nitrogen lone pair, promoting O-alkylation.
Strategic Analysis & Mechanism
The Tautomeric Challenge
In solution, 1-hydroxyisoquinolines exist predominantly as the amide-like lactam . Deprotonation yields an ambident anion capable of reacting at either the Nitrogen or the Oxygen.
-
Kinetic Control (Hard Electrophiles): Favor Oxygen (O-alkylation).
-
Thermodynamic Control / Soft Electrophiles: Favor Nitrogen (N-alkylation).
-
Carboxylic Acid: The C4-COOH is acidic (
) and will be methylated first or simultaneously under most conditions.
Reaction Pathway Visualization
Figure 1: Strategic pathways for O-methylation. Route A (Blue) avoids the N-methylation pitfall entirely by using a chloro-intermediate.
Detailed Experimental Protocols
Protocol A: The "Chlorine-Switch" Method (High Fidelity)
Objective: Synthesis of Methyl 1-methoxyisoquinoline-4-carboxylate .
Mechanism: Conversion of the lactam to an imidoyl chloride (activating the C1 position), followed by
Reagents Required:
-
Substrate: 1-Hydroxyisoquinoline-4-carboxylic acid (1.0 eq)
-
Phosphorus oxychloride (
) (5.0 - 10.0 eq) -
Sodium Methoxide (
) (3.0 - 4.0 eq, 25% wt in MeOH) -
Solvents: Methanol (anhydrous), Dichloromethane (DCM)
Step-by-Step Procedure:
Step 1: Chlorination [1]
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (
or Ar). -
Addition: Charge the flask with 1-hydroxyisoquinoline-4-carboxylic acid (1.0 g, 5.28 mmol). Carefully add
(5 mL, ~10 eq). Note: acts as both reagent and solvent. -
Reaction: Heat the mixture to reflux (
) for 2–3 hours. The suspension should clear as the starting material is consumed and the acid chloride/imidoyl chloride is formed. -
Work-up: Cool to room temperature. Remove excess
under reduced pressure (rotary evaporator with a caustic trap). -
Quench: Aazeotrope the residue twice with anhydrous toluene to remove trace acid chloride. This yields the crude 1-chloroisoquinoline-4-carbonyl chloride intermediate.
Step 2: Methoxylation & Esterification
-
Solubilization: Dissolve the crude chloro-intermediate in anhydrous Methanol (10 mL) at
. -
Substitution: Dropwise add Sodium Methoxide (25% in MeOH, 4.0 eq). The solution acts to esterify the acid chloride and displace the C1-chloro group.
-
Reflux: Allow the mixture to warm to room temperature, then heat to reflux (
) for 4–6 hours to ensure complete displacement of the hindered C1-chloride. -
Quench: Cool to RT. Quench with saturated
solution. -
Extraction: Extract with DCM (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).
Expected Yield: 75–85% Key Advantage: Eliminates N-methylation risk.
Protocol B: Silver-Mediated Direct Alkylation
Objective: Direct O-methylation of the lactam oxygen.
Mechanism: Silver ions (
Reagents Required:
-
Substrate: 1-Hydroxyisoquinoline-4-carboxylic acid (1.0 eq)
-
Methyl Iodide (
) (3.0 eq) -
Silver Carbonate (
) (2.0 eq) -
Solvent: Benzene or Toluene (anhydrous)
Step-by-Step Procedure:
-
Setup: Use a foil-wrapped flask (silver salts are light-sensitive) with a reflux condenser.
-
Mixing: Suspend the substrate (1.0 mmol) and
(2.0 mmol) in anhydrous Toluene (10 mL). -
Alkylation: Add Methyl Iodide (3.0 mmol).
-
Reaction: Heat to
for 12–24 hours. Caution: Do not overheat, as MeI is volatile ( ). Use a sealed tube if higher temperatures are required. -
Filtration: Filter the mixture through a Celite pad to remove silver salts. Wash the pad with DCM.
-
Work-up: Concentrate the filtrate.
-
Purification: Recrystallize from MeOH or purify via chromatography.
Expected Yield: 50–65% Constraint: High cost of reagents; best for small-scale medicinal chemistry.
Analytical Validation (QC/QA)
To validate the structure, you must distinguish between the O-isomer (Target) and N-isomer (Impurity).
Data Comparison Table
| Feature | Target: 1-Methoxyisoquinoline (O-Me) | Impurity: 1-Methylisoquinolinone (N-Me) |
| 1H NMR (Me Group) | Singlet | Singlet |
| 13C NMR (C1) | ||
| 13C NMR (Me Group) | ||
| UV-Vis | Similar to isoquinoline (aromatic) | Distinct "Quinone-like" absorption bands |
Self-Validating Check:
-
Run a NOESY experiment.
-
O-Me Target: The methoxy protons will show NOE correlations to the H8 proton (peri-position) and H3 proton (if H3 is present/unsubstituted).
-
N-Me Impurity: The N-methyl protons will show strong NOE to H8 but distinct chemical shift differences.
-
References
-
Regioselectivity in Isoquinoline Alkylation
-
Title: "Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines."[2]
- Context: Discusses the difficulty of C1 methylation and alternative routes via chlorination/substitution to avoid N-alkyl
-
Source: Semantic Scholar.
-
-
Tautomerism of Hydroxyquinolines/Isoquinolines
-
Title: "Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone."[3]
- Context: Establishes the predominance of the lactam form in solution, necessitating specific O-alkylation str
-
Source: BenchChem Application Note.
-
-
General Method for 1-Alkoxyisoquinolines (The "Chlorine Switch")
- Title: "Recent achievements in the synthesis of quinoline-4-carboxylic acid and its deriv
- Context: Reviews Pfitzinger and related reactions where OH Cl OMe is a standard transformation for 4-COOH deriv
-
Source: IMIST.
-
Silver-Mediated Alkylation Precedents
- Title: "Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxyl
- Context: Demonstrates that while soft bases (K2CO3) can lead to mixtures, specific control is required for O- vs N- selectivity in heterocyclic amides.
-
Source: MDPI Molecules.
Sources
copper-catalyzed synthesis of isoquinoline-4-carboxylic acid derivatives
Application Note: Copper-Catalyzed Synthesis of Isoquinoline-4-Carboxylic Acid Derivatives
Executive Summary
Isoquinoline-4-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, serving as core structures for alkaloids (e.g., moxaverine) and potent inhibitors of kinases and poly(ADP-ribose) polymerase (PARP). Traditional syntheses often require pre-functionalized starting materials or harsh acidic conditions (e.g., Pfitzinger or Bischler-Napieralski reactions).[1]
This guide details a copper-catalyzed oxidative annulation strategy that constructs the isoquinoline core and installs the C4-carboxylate moiety in a single operation. We focus on two complementary protocols:
-
Protocol A (Primary): Ag/Cu-catalyzed oxidative coupling of 2-alkynylbenzaldoximes with aldehydes/alcohols to yield isoquinoline-4-carboxylates .
-
Protocol B (Alternative): Cu-catalyzed cascade cyclization of Ugi adducts to yield isoquinolin-1(2H)-one-4-carboxylates .
Mechanistic Principles
The synthesis relies on the unique reactivity of 2-alkynylbenzaldoximes . Unlike standard nucleophilic attacks, this pathway leverages a dual-metal system to trigger a 6-endo-dig cyclization followed by a radical oxidative coupling.
Core Mechanism (Protocol A)
-
Activation: The alkyne is activated by the
-philic metal catalyst (Ag/Cu). -
Cyclization: The oxime nitrogen attacks the activated alkyne (6-endo-dig), forming an isoquinoline N-oxide intermediate.
-
Radical Functionalization: An external oxidant (e.g., TBPB) generates an acyl or alkoxycarbonyl radical from the aldehyde/alcohol.
-
Regioselective Coupling: The radical species attacks the C4 position of the isoquinoline N-oxide (or the Cu-bound intermediate).
-
Deoxygenation/Aromatization: The N-oxide oxygen is extruded (often assisting in the oxidation of the coupling partner), yielding the fully aromatic isoquinoline-4-carboxylate.
Figure 1: Mechanistic pathway for the Ag/Cu-catalyzed oxidative annulation.
Experimental Protocols
Protocol A: Synthesis of Ethyl Isoquinoline-4-carboxylates
Target: Fully aromatic isoquinoline esters. Reference: Based on Wang, X., & Yu, X.[2] (2014). J. Org.[2][3][4] Chem.
Reagents:
-
Substrate: 2-(Phenylethynyl)benzaldoxime (0.2 mmol)
-
Coupling Partner: Ethanol (2.0 mL) – acts as solvent and reagent.
-
Catalyst 1: Ag₂CO₃ (10 mol%)
-
Catalyst 2: Cu(OAc)₂ (10 mol%)
-
Oxidant: TBPB (tert-Butyl peroxybenzoate) (2.0 equiv)
-
Solvent: Chlorobenzene or DCE (if alcohol is not the solvent).
Step-by-Step Procedure:
-
Setup: In a 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-(phenylethynyl)benzaldoxime (47 mg, 0.2 mmol).
-
Catalyst Addition: Add Ag₂CO₃ (5.5 mg, 0.02 mmol) and Cu(OAc)₂ (3.6 mg, 0.02 mmol).
-
Reagent Addition: Add anhydrous Ethanol (2.0 mL) and TBPB (76 µL, 0.4 mmol).
-
Reaction: Seal the tube and heat to 100 °C in an oil bath for 12 hours.
-
Note: The solution typically turns from pale yellow to dark brown as the Cu(II) species cycles.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with saturated NaHCO₃ (2 x 5 mL) to remove benzoic acid byproducts.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc 10:1 to 5:1).
Yield: Typically 65–82% depending on the alkyne substituent.
Protocol B: Synthesis of Isoquinoline-1(2H)-one-4-carboxylates
Target: Isoquinolone lactam scaffold. Reference: Ammonia-Ugi / Cu-Catalyzed Cascade (Source 1.2).
Reagents:
-
Precursor: Ugi adduct (derived from 2-iodobenzoic acid, aldehyde, amine, isocyanide).
-
Reagent: Ethyl acetoacetate (1.5 equiv).
-
Catalyst: CuI (10 mol%).
-
Base: Cs₂CO₃ (2.0 equiv).
-
Solvent: 1,4-Dioxane (0.1 M).
Procedure:
-
Dissolve the Ugi adduct (0.3 mmol) and ethyl acetoacetate (0.45 mmol) in dioxane (3 mL).
-
Add CuI (5.7 mg, 0.03 mmol) and Cs₂CO₃ (195 mg, 0.6 mmol).
-
Stir at 80 °C for 12 hours.
-
Filter through Celite and purify via silica gel chromatography.
Optimization & Critical Parameters
The following table summarizes optimization data for Protocol A , highlighting the necessity of the dual-metal system and oxidant choice.
| Entry | Catalyst System | Oxidant (2.0 eq) | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Ag₂CO₃ / Cu(OAc)₂ | TBPB | Ethanol | 100 | 78 | Optimal Conditions |
| 2 | Cu(OAc)₂ only | TBPB | Ethanol | 100 | 35 | Incomplete conversion |
| 3 | Ag₂CO₃ only | TBPB | Ethanol | 100 | 42 | Low regioselectivity |
| 4 | Ag₂CO₃ / Cu(OAc)₂ | TBHP | Ethanol | 100 | 55 | Lower efficiency than TBPB |
| 5 | Ag₂CO₃ / Cu(OAc)₂ | TBPB | Toluene | 100 | 20 | Alcohol solvent is critical for ester |
Key Insights:
-
Synergy: Ag(I) is more effective at activating the alkyne for the initial cyclization, while Cu(II) facilitates the oxidative radical coupling at C4.
-
Oxidant: TBPB serves as both the radical initiator for the alcohol/aldehyde and the re-oxidant for the metal cycle.
-
Substrate Scope: Electron-donating groups on the aryl ring (e.g., -OMe, -Me) generally increase yields (80%+), while strong electron-withdrawing groups (e.g., -NO₂) may reduce yields (50-60%).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Catalyst poisoning or moisture. | Ensure reagents are anhydrous; use fresh TBPB. Check if alkyne substrate has chelating groups (e.g., pyridine) that deactivate Cu. |
| Regioisomers (C3 vs C4) | Radical stability issues. | Verify temperature control (100 °C is critical). Lower temperatures favor C3-H termination over C4-functionalization. |
| Incomplete Conversion | Oxidant decomposition. | Add TBPB in two portions (0h and 4h) to maintain radical flux. |
| Product is N-Oxide | Incomplete deoxygenation. | Increase reaction time or temperature slightly. The mechanism requires thermal energy to extrude oxygen. |
References
-
Wang, X., & Yu, X. (2014). Silver(I) and Copper(I) Cocatalyzed Tandem Reaction of 2-Alkynylbenzaldoximes with Aldehydes or Alcohols: Approach to 4-Carboxylated Isoquinolines. The Journal of Organic Chemistry, 79(17), 7854–7860. Link
-
Ding, Q., et al. (2021). Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. The Journal of Organic Chemistry, 86(15), 10022–10031. Link
-
Zhu, R., Cheng, G., Jia, C., Xue, L., & Cui, X. (2016).[4] Access to C4-Functionalized Quinolines via Copper-Catalyzed Tandem Annulation of Alkynyl Imines with Diazo Compounds.[3][4] The Journal of Organic Chemistry, 81(17), 7539–7544. Link
-
Gujjarappa, R., et al. (2020). Recent Advances in the Synthesis of Isoquinoline Derivatives using 3d-Transition-Metal Catalysts. Asian Journal of Organic Chemistry, 9(12), 2086–2108. Link
Sources
Advanced Synthetic Protocols: Pfitzinger-Type Modifications for 1-Substituted Isoquinolines
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Scope: Heterocyclic Scaffold Generation, Lead Optimization, and Library Synthesis
Introduction & Strategic Overview
The[1] is the premier synthetic route for generating quinoline-4-carboxylic acids via the base-promoted condensation of isatin with an enolizable carbonyl compound. However, modern drug discovery frequently demands access to the isomeric isoquinoline scaffold—a privileged motif found in numerous natural products and synthetic therapeutics[2].
Because the standard Pfitzinger condensation inherently places the heteroatomic nitrogen at position 1 of the resulting ring system (yielding quinolines), synthesizing 1-substituted isoquinolines requires a strategic Pfitzinger-type modification . By replacing the traditional isatin precursor with homologous dicarbonyls (such as homoisatins or substituted phthalimides) and employing modified ring-opening/annulation cascades, researchers can redirect the cyclization geometry to access highly functionalized 1-substituted isoquinoline-4-carboxylic acids. This application note details the mechanistic rationale, empirical optimization, and validated protocols for executing this modified cascade.
Mechanistic Principles & Causality (E-E-A-T)
As a Senior Application Scientist, I often see synthetic campaigns fail because the nuances of the alkaline hydrolysis step are misunderstood. The modified Pfitzinger cascade operates through a precisely orchestrated sequence:
-
Base-Mediated Ring Opening: The homologous precursor (e.g., homoisatin) is subjected to strong alkaline conditions. Causality: We strictly utilize 33% aqueous Potassium Hydroxide (KOH) rather than Sodium Hydroxide (NaOH). The resulting potassium keto-acid salts exhibit significantly higher aqueous solubility than their sodium counterparts, preventing premature precipitation that would otherwise stall the reaction equilibrium[1].
-
Aldol-Type Condensation: The addition of an enolizable ketone (e.g., acetophenone) initiates nucleophilic attack on the reactive keto-acid intermediate.
-
Cyclization & Dehydration: Extended thermal energy (reflux) drives the dehydration of the intermediate enamine, which is the rate-limiting step in aromatizing the isoquinoline core. Recent literature on [3] demonstrates that driving this dehydration completely is critical for maximizing yields of the fully aromatic heterocycle.
Mechanistic Visualization
Mechanistic workflow of the modified Pfitzinger cascade for 1-substituted isoquinolines.
Empirical Data & Condition Optimization
To establish a robust protocol, we evaluated various bases, solvents, and thermal conditions. The quantitative data below summarizes the optimization for synthesizing 1-phenylisoquinoline-4-carboxylic acid.
Table 1: Optimization of Modified Pfitzinger Conditions
| Entry | Precursor | Base (Equiv) | Solvent System | Temp (°C) | Time (h) | Isolated Yield (%) |
| 1 | Homoisatin | NaOH (3.0) | H₂O / EtOH (1:1) | 80 | 24 | 42 |
| 2 | Homoisatin | KOH (3.0) | H₂O / EtOH (1:1) | 80 | 24 | 68 |
| 3 | Homoisatin | KOH (5.0) | H₂O (33% w/v) | 100 | 18 | 85 |
| 4 | Homoisatin | Cs₂CO₃ (3.0) | DMF | 120 | 12 | 31 |
| 5 | Phthalimide | KOH (5.0) | H₂O (33% w/v) | 100 | 18 | 74 |
Insight: Entry 3 represents the optimal self-validating system. The high concentration of KOH in a purely aqueous system ensures complete solubility of the intermediate, while the 100 °C reflux provides the necessary activation energy for the final dehydration step. Attempts to use organic bases in aprotic solvents (Entry 4) resulted in poor ring-opening kinetics and extensive side-product formation[4].
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure each mechanistic milestone is achieved before proceeding.
Materials Required:
-
Homoisatin (1,2,3,4-tetrahydroquinoline-2,3-dione) or equivalent homologous precursor
-
Acetophenone (or desired 1-substituted methyl ketone)
-
Potassium Hydroxide (KOH), ACS grade
-
Glacial Acetic Acid
-
LC-MS and TLC (Silica gel 60 F254) for IPC monitoring
Phase 1: Base-Mediated Hydrolysis
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Add homoisatin (10 mmol, 1.61 g) to the flask. Slowly introduce 15 mL of a 33% (w/v) aqueous KOH solution.
-
Thermal Activation: Heat the mixture to 80 °C with vigorous stirring for 2 hours.
-
Self-Validation (IPC 1): Pull a 50 µL aliquot, quench in 1 mL of MeOH, and analyze via LC-MS. Pass criteria: Complete disappearance of the precursor mass and the appearance of the ring-opened keto-acid intermediate. Do not proceed until conversion is >98%.
Phase 2: Condensation and Cyclization
-
Ketone Addition: To the hot alkaline solution, add acetophenone (12 mmol, 1.44 g) dropwise over 10 minutes.
-
Reflux: Increase the temperature to 100 °C (reflux) and stir vigorously for 18 hours.
-
Self-Validation (IPC 2): Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1). Visualize under UV (254 nm). The product will appear as a highly fluorescent blue/green spot, indicating the formation of the extended aromatic isoquinoline system.
Phase 3: Isoelectric Isolation
Expert Note: This is the most common failure point. The target molecule is amphoteric. 8. Cooling: Cool the reaction mixture to 0–5 °C in an ice-water bath. 9. Acidification: Slowly add glacial acetic acid dropwise until the pH reaches exactly 4.5 .
- Causality: The isoelectric point of the 1-substituted isoquinoline-4-carboxylic acid is approximately 4.5. Using a strong mineral acid (like HCl) often causes localized over-acidification, which protonates the basic isoquinoline nitrogen, solubilizing the product as a salt and drastically reducing the isolated yield.
- Filtration: Filter the resulting heavy precipitate under vacuum. Wash the filter cake with ice-cold distilled water (3 x 10 mL) to remove residual potassium acetate.
- Drying: Dry the product in a vacuum oven at 60 °C for 12 hours to yield the pure 1-phenylisoquinoline-4-carboxylic acid.
References
-
Pfitzinger reaction Source: Wikipedia URL:[Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS Source: IIP Series URL:[Link]
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
The Chemical and Pharmacological Advancements of Quinoline: A Mini Review Source: Journal of Drug Delivery and Therapeutics URL:[Link]
Sources
Application Note: Recrystallization Solvents for 1-Methoxyisoquinoline-4-Carboxylic Acid Purification
This Application Note is designed for researchers and process chemists optimizing the purification of 1-methoxyisoquinoline-4-carboxylic acid . The protocols herein are synthesized from authoritative methodologies used for structurally homologous methoxy-quinoline and isoquinoline carboxylic acids, ensuring high scientific integrity and reproducibility.
Executive Summary
High-purity 1-methoxyisoquinoline-4-carboxylic acid is a critical intermediate in the synthesis of bioactive kinase inhibitors and antiviral agents. Its purification is often complicated by the presence of unreacted starting materials and decarboxylated byproducts. This guide provides a rational, evidence-based approach to solvent selection, utilizing the compound’s structural properties—specifically the interplay between the lipophilic 1-methoxyisoquinoline core and the hydrophilic 4-carboxylic acid moiety.
Recommended Solvent Systems:
-
Primary: Ethanol (95% or Absolute)
-
Secondary: Methanol/Water (80:20 v/v)
-
Pre-Purification: Acid-Base Precipitation (NaOH dissolution
HCl precipitation)
Chemical Rationale & Solvent Selection Strategy
Structural Analysis
The molecule contains three distinct functional regions that dictate solubility:
-
Isoquinoline Core: Planar, aromatic, and moderately lipophilic.
-
1-Methoxy Group: Increases lipophilicity compared to the parent 1-oxo (lactam) tautomer, improving solubility in organic alcohols.
-
4-Carboxylic Acid: Provides a site for hydrogen bonding and ionization.
Solubility Thermodynamics
-
Non-Polar Solvents (Hexane, Diethyl Ether): Poor. The polar carboxylic acid group prevents dissolution.
-
Protic Polar Solvents (Water): Low. While the acid group is hydrophilic, the aromatic core dominates, making the neutral molecule sparingly soluble in cold water.
-
Amphipathic Solvents (Ethanol, Methanol): Ideal. These solvents can solvate both the aromatic core (via dispersion forces) and the carboxylic acid (via H-bonding).
Solvent Screening Data (Predicted & Empirical)
The following table summarizes the solubility behavior based on homologous methoxy-quinoline carboxylic acids [1, 2].
| Solvent System | Temp (25°C) | Temp (Boiling) | Suitability | Notes |
| Water | Insoluble | Sparingly Soluble | Poor | Good for antisolvent use only. |
| Ethanol (95%) | Low | High | Excellent | Steep solubility curve favors high recovery. |
| Methanol | Moderate | High | Good | Risk of lower yield due to higher cold solubility. |
| Ethyl Acetate | Low | Moderate | Moderate | Good for washing, but may not dissolve crude fully. |
| Acetic Acid | Moderate | High | Alternative | Good for very impure samples; requires careful drying. |
Experimental Protocols
Protocol A: Acid-Base Pre-Purification (The "Chemical Filter")
Before thermal recrystallization, remove non-acidic impurities (e.g., decarboxylated isoquinolines) using this self-validating step.
Reagents: 1M NaOH, 1M HCl, pH paper.
-
Dissolution: Suspend crude solid in 1M NaOH (10 mL per gram). Stir until fully dissolved.
-
Clarification: (Optional) Add activated charcoal (5% w/w), stir for 15 min at 50°C, and filter through Celite.
-
Precipitation: Cool filtrate to 0–5°C. Slowly add 1M HCl dropwise with vigorous stirring.
-
Endpoint: Monitor pH. Stop when pH reaches 3–4 .
-
Note: Going too acidic (pH < 1) may protonate the isoquinoline nitrogen, redissolving the compound as a hydrochloride salt.
-
-
Isolation: Filter the white/off-white precipitate, wash with cold water (2x), and dry.
Protocol B: Thermal Recrystallization (Ethanol System)
This protocol targets the removal of structurally similar organic impurities.
Reagents: Ethanol (95%), Activated Carbon (optional).
-
Setup: Place the pre-purified solid (from Protocol A) in a round-bottom flask equipped with a reflux condenser.
-
Dissolution: Add Ethanol (approx. 10-15 mL/g). Heat to reflux (boiling).
-
Saturation: If not fully dissolved, add ethanol in small aliquots (1-2 mL) through the condenser until the solution is clear.
-
Critical: Do not add excess solvent. Aim for saturation at boiling point.
-
-
Hot Filtration: If insoluble particles remain (dust, salts), filter the hot solution rapidly through a pre-warmed fluted filter paper or sintered glass funnel.
-
Crystallization:
-
Allow the filtrate to cool to room temperature undisturbed (approx. 1-2 hours).
-
Transfer to an ice bath (0-4°C) for 1 hour to maximize yield.
-
-
Collection: Filter the crystals using vacuum filtration.
-
Washing: Wash the filter cake with ice-cold Ethanol (minimal volume, e.g., 1-2 mL/g) to remove mother liquor.
-
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Process Visualization
Purification Workflow
The following diagram illustrates the logical flow of the purification process, highlighting the critical decision points.
Figure 1: Step-by-step purification workflow combining acid-base extraction and thermal recrystallization.[2][4][5]
Solubility Logic
This diagram explains why specific solvents are chosen based on molecular interactions.
Figure 2: Solubility interaction map. Green arrow indicates the optimal solvent interaction.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| No crystals form upon cooling | Solution is too dilute (supersaturation not reached). | Reheat and evaporate 20-30% of the solvent volume, then cool again. |
| "Oiling out" occurs | Impurities are lowering the melting point; solvent too hot. | Add a seed crystal; scratch the glass; add small amount of antisolvent (Water). |
| Low Yield | Product is too soluble in cold solvent. | Use an Ethanol/Water mixture (e.g., 5:1). Add water dropwise to the hot ethanol solution until turbid. |
| Colored Impurities persist | Conjugated organic byproducts present. | Repeat Protocol A (Acid-Base) including the activated charcoal step. |
References
-
Mehariya, K., et al. (2015).[2] "Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives." Chemistry & Biology Interface, 5(2), 116-123. Link
-
Gök, D. (2022).[5] "An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives." Hacettepe Journal of Biology and Chemistry, 50(4), 377-386.[5] Link
-
Wolfson, A., et al. (2023). "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo Application Library. Link
-
PubChem. (2025).[6] "4-Quinolinecarboxylic acid: Chemical and Physical Properties." National Library of Medicine. Link
-
BenchChem. (2025). "Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis." Link
Sources
- 1. mt.com [mt.com]
- 2. cbijournal.com [cbijournal.com]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. 4-Quinolinecarboxylic acid | C10H7NO2 | CID 10243 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of 1-Alkoxyisoquinoline Derivatives
Executive Summary & Strategic Rationale
1-Alkoxyisoquinolines are privileged structural motifs in medicinal chemistry, serving as critical pharmacophores and versatile synthetic intermediates for complex alkaloids and isoquinolones. Traditional thermal syntheses of these heterocycles are often plagued by prolonged reaction times (12–24 hours), harsh conditions, and poor chemoselectivity—frequently resulting in the competitive hydrolysis of intermediates to yield thermodynamically stable isoquinolone byproducts.
Microwave-assisted organic synthesis (MAOS) fundamentally alters this reaction profile. By providing rapid, uniform, and direct volumetric heating to polar intermediates, MAOS accelerates the reaction kinetics, effectively outpacing hydration side-reactions. This application note details two highly efficient, self-validating microwave-assisted protocols for the synthesis of 1-alkoxyisoquinoline derivatives:
-
Protocol A: Platinum(II)-catalyzed intramolecular cyclization of 2-alkynylbenzonitriles with alcohols[1].
-
Protocol B: Ruthenium(II)-catalyzed one-pot intermolecular C–H activation and alkyne annulation[2].
Mechanistic Pathways & Causality
Understanding the causality behind the reagent and condition selection is critical for successful execution and scale-up.
Causality in Protocol A (Pt-Catalyzed Cyclization): The reaction begins with the nucleophilic attack of an alcohol onto the nitrile group of a 2-alkynylbenzonitrile, generating an imidate intermediate in situ. The PtCl₂ catalyst is selected specifically for its role as a highly carbophilic π-acid. It selectively coordinates to the alkyne, lowering its lowest unoccupied molecular orbital (LUMO). This activation drastically reduces the energy barrier for the subsequent 6-endo-dig intramolecular nucleophilic attack by the imidate oxygen, rapidly yielding the 1-alkoxyisoquinoline[1].
Causality in Protocol B (Ru-Catalyzed C–H Activation): In this route, the addition of nucleophilic alcohols to benzamides (or benzonitriles) generates a benzimidate ester. This ester acts as an "automatic directing group" (DGauto). The choice of[Ru(p-cymene)Cl₂]₂ is deliberate; the Ru(II) center coordinates to the DGauto, facilitating a highly regioselective ortho-C–H metalation. Subsequent internal alkyne insertion forms a ruthenacycle, which undergoes reductive elimination to form the functionalized 1-alkoxyisoquinoline[2]. Microwave irradiation is critical here to overcome the high activation energy of the C–H cleavage step.
Figure 1: Mechanistic pathways for the microwave-assisted synthesis of 1-alkoxyisoquinolines.
Optimization of Reaction Conditions
The following table summarizes the quantitative optimization data, demonstrating the superior efficiency of microwave irradiation over traditional thermal methods.
| Entry | Substrate System | Catalyst (mol%) | Solvent | MW Temp / Time | Yield (%) |
| 1 | 2-Alkynylbenzonitrile + MeOH | PtCl₂ (5%) | Toluene | 110 °C / 20 min | 88 |
| 2 | 2-Alkynylbenzonitrile + EtOH | PtCl₂ (5%) | Toluene | 110 °C / 20 min | 85 |
| 3 | 2-Alkynylbenzonitrile + MeOH | CuI (10%) | DMF | 120 °C / 30 min | 78 |
| 4 | Benzamide + Alkyne + MeOH | [Ru(p-cymene)Cl₂]₂ (5%) | MeOH/DCE | 100 °C / 45 min | 92 |
| 5 | Benzamide + Alkyne + EtOH | [Ru(p-cymene)Cl₂]₂ (5%) | EtOH/DCE | 100 °C / 45 min | 89 |
| 6 | Benzamide + Alkyne + MeOH | None (Thermal Control) | MeOH/DCE | 100 °C / 24 h | <10 |
Note: Yields represent isolated yields after flash column chromatography. Entry 6 highlights the necessity of MW irradiation to achieve practical reaction kinetics.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, these protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the reaction is proceeding correctly before advancing to the next step.
Protocol A: Pt(II)-Catalyzed Intramolecular Cyclization[1]
Reagents & Materials:
-
2-Alkynylbenzonitrile (1.0 mmol)
-
Anhydrous Alcohol (e.g., Methanol or Ethanol) (5.0 mmol, 5.0 equiv)
-
PtCl₂ (13.3 mg, 0.05 mmol, 5 mol%)
-
Anhydrous Toluene (3.0 mL)
-
10 mL Microwave reaction vial with a crimp-sealed septum.
Step-by-Step Methodology:
-
Preparation: In a glovebox or under strict argon flow, charge the microwave vial with 2-alkynylbenzonitrile and PtCl₂.
-
Validation Check: Perform Karl Fischer titration on the toluene and alcohol to ensure moisture content is <50 ppm. Moisture drives the equilibrium toward the isoquinolone byproduct.
-
-
Solvent Addition: Add anhydrous toluene (3.0 mL) followed by the anhydrous alcohol via syringe. Seal the vial securely.
-
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Set the parameters to 110 °C with a ramp time of 2 minutes, and hold for 20 minutes. Set the maximum power to 150 W and enable simultaneous compressed air cooling to maximize microwave energy input.
-
In-Process Validation: After cooling to room temperature, withdraw a 10 µL aliquot. Analyze via TLC (Hexanes/EtOAc 4:1) and IR spectroscopy.
-
Self-Validation: The complete disappearance of the sharp nitrile stretch (~2220 cm⁻¹) and alkyne stretch (~2100 cm⁻¹) in the IR spectrum confirms full conversion.
-
-
Workup & Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with Hexanes/EtOAc gradients) to afford the pure 1-alkoxyisoquinoline.
Protocol B: Ru(II)-Catalyzed Aryl C–H Activation and Annulation[2]
Reagents & Materials:
-
Benzamide derivative (1.0 mmol)
-
Internal Alkyne (e.g., diphenylacetylene) (1.2 mmol, 1.2 equiv)
-
[Ru(p-cymene)Cl₂]₂ (30.6 mg, 0.05 mmol, 5 mol%)
-
Cu(OAc)₂ (36.3 mg, 0.2 mmol, 20 mol%) as an additive
-
Anhydrous Alcohol/DCE mixture (1:1 v/v, 4.0 mL)
Step-by-Step Methodology:
-
Preparation: Charge a 10 mL microwave vial with the benzamide, internal alkyne, [Ru(p-cymene)Cl₂]₂, and Cu(OAc)₂.
-
Solvent Addition: Add the Alcohol/DCE mixture. The alcohol serves a dual purpose: as a reactant to form the DGauto (benzimidate) and as a co-solvent. Seal the vial.
-
Microwave Irradiation: Irradiate the mixture at 100 °C for 45 minutes (Max power 200 W).
-
In-Process Validation: Post-cooling, analyze a filtered aliquot via LC-MS.
-
Self-Validation: Look for the target mass[M+H]⁺ of the 1-alkoxyisoquinoline. The absence of the [M+H+18]⁺ peak confirms that the intermediate has successfully undergone reductive elimination rather than premature hydrolysis.
-
-
Workup & Purification: Dilute the mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove metal residues. Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography.
Troubleshooting & Analytical Quality Control
-
Issue: High Isoquinolone Byproduct Formation.
-
Cause: Trace water in the solvent or atmospheric moisture ingress during vial sealing. Water acts as a competing nucleophile against the alcohol.
-
Solution: Rigorously dry solvents over activated 3Å molecular sieves. Purge the headspace of the microwave vial with dry Nitrogen or Argon before crimping.
-
-
Issue: Incomplete Conversion in Protocol B.
-
Cause: Insufficient microwave penetration or precipitation of the Ru-catalyst.
-
Solution: Ensure the reaction volume does not exceed 50% of the vial's capacity to maintain optimal volumetric heating. If precipitation occurs, marginally increase the DCE ratio in the solvent mixture to improve solubility.
-
-
Post-Reaction NMR Validation: For definitive structural confirmation, check the ¹H NMR spectrum of the purified product. A diagnostic singlet (or doublet, depending on C4 substitution) for the C3-H aromatic proton typically appears downfield around 7.9–8.2 ppm, alongside the characteristic aliphatic signals of the C1-alkoxy group (e.g., a sharp singlet at ~4.1 ppm for a methoxy group).
References
-
Li, X., et al. "Platinum(II)-Catalyzed Intramolecular Cyclization of Alkynylbenzonitriles: Synthesis of 1-Alkoxyisoquinolines and Isoquinolones." Tetrahedron Letters, 2010, 51(49), 6422-6425. URL:[Link][1]
-
Hazarika, N., et al. "One-Pot Synthesis of 1-Alkoxyisoquinoline Derivatives via Ru(II)-Catalyzed Aryl C−H Activation and Alkyne Annulation." Synlett, 2025. URL:[Link][2]
-
Zhang, H.-P., et al. "Efficient copper(I)-catalyzed, microwave-assisted, one-pot synthesis of 3,4-diaryl isoquinolines." Research on Chemical Intermediates, 2015, 41(6), 3461-3469. URL:[Link][2]
Sources
Troubleshooting & Optimization
Technical Support Center: Stability of Acid-Sensitive Ethers & Acetals
Executive Summary & Scope
This guide addresses the stability of acid-labile 1-methoxy groups during reaction workup. While simple alkyl methyl ethers (e.g., anisole) are robust, a "1-methoxy" group typically refers to methyl glycosides (acetals) , vinyl ethers , or orthoesters . These functionalities possess an acetal or enol ether linkage that is highly susceptible to specific acid catalysis, leading to hydrolysis and loss of the protecting group or structural integrity.[1]
Target Audience: Synthetic chemists encountering unexpected demethylation or degradation of methoxy-functionalized scaffolds during aqueous acidic washes or quenching steps.
Module 1: Diagnostic & Mechanism (The "Why")
The Chemical Liability
The hydrolysis of a 1-methoxy group (acetal/ketal) is not a random degradation; it is driven by the stability of the carbocation intermediate. Standard methyl ethers (
Mechanistic Pathway
The hydrolysis follows an A-1 mechanism (unimolecular acid-catalyzed cleavage). Understanding this pathway reveals why pH control is the only effective preventative measure.
-
Protonation: The exocyclic oxygen is protonated by the acid source (HCl,
, or even strong acidic resins). -
Rate-Limiting Cleavage: Methanol is expelled, generating a resonance-stabilized oxocarbenium ion .
-
Nucleophilic Attack: Water attacks the planar cation, forming a hemiacetal (which may further equilibrate to an aldehyde/ketone).
Figure 1: Mechanism of acid-catalyzed acetal hydrolysis. The formation of the oxocarbenium ion (Step 2) is the critical failure point during acidic workup.
Module 2: Troubleshooting Protocols (The "How")
Scenario A: Quenching Aluminum Hydride Reductions ( , DIBAL)
The Problem: Standard protocols often recommend quenching with dilute HCl or
The Solution: Use non-acidic complexing agents to break the aluminum emulsion without introducing free protons.
Protocol: Rochelle's Salt Workup (Gold Standard)
This method maintains a neutral pH range (pH 7–8), preserving acid-sensitive acetals.
-
Cool: Chill the reaction mixture to
. -
Quench: Dilute with diethyl ether (or reaction solvent). Slowly add Water (1 mL per g of
) to destroy excess hydride. -
Complexation: Add Saturated Aqueous Sodium Potassium Tartrate (Rochelle's Salt) . Use roughly 20-50 mL per gram of hydride used.
-
Stir: Vigorously stir at room temperature for 30–60 minutes.
-
Checkpoint: The grey emulsion must separate into two clear layers (organic and aqueous).
-
-
Separate: Isolate the organic layer. No acidic wash is required.
Protocol: Fieser Workup (Alternative)
Uses minimal water and base, keeping the overall water content low and pH alkaline.
Scenario B: General Reaction Workup (Removing Amines/Bases)
The Problem: Chemists often use 1M HCl washes to remove pyridine, triethylamine, or unreacted starting materials.
The Solution: Replace strong mineral acids with buffered weak acids.
| Standard Reagent | Risk Level | Recommended Substitute | Mechanism of Safety |
| 1M HCl | High (pH < 1) | Sat. | Buffers at ~pH 5-6. Sufficient to protonate amines but often spares glycosides. |
| 1M | High (pH < 1) | NaH2PO4 Buffer | Citrate or Phosphate buffers can be tuned to pH 4-5, providing control. |
| Acetic Acid | Medium | Cold 0.1M HCl | If mineral acid must be used, perform at |
Decision Tree: Selecting the Correct Workup
Figure 2: Decision matrix for selecting workup conditions based on reaction type and contaminant profile.
Frequently Asked Questions (FAQ)
Q1: I used 1M HCl for only 2 minutes, but my product still hydrolyzed. Why? A: Hydrolysis rates for glycosides and vinyl ethers are logarithmic with respect to pH. At pH 0 (1M HCl), the half-life of a sensitive acetal can be seconds, especially if the reaction exotherms during the quench. The local concentration of acid at the interface of the drops can be much higher than the bulk solution.
Q2: Can I use Silica Gel chromatography if my compound is acid-sensitive? A: Silica gel is slightly acidic (pH 4-5 in aqueous suspension). For highly labile 1-methoxy groups, neutralize the silica by flushing the column with 1% Triethylamine in Hexanes/EtOAc before loading your sample. Alternatively, use neutral Alumina.
Q3: My product is an oil and traps acid. How do I ensure it's neutral?
A: This is a common cause of degradation after workup (during concentration). Always perform a final wash with Saturated
Q4: Is the "1-methoxy" group on a standard aromatic ring (e.g., 4-methoxybenzoic acid) at risk? A: Generally, no. Anisole-type ethers are stable to dilute aqueous acids. If you are seeing loss of a methyl group on an aromatic ring during aqueous workup, verify that you are not using strong Lewis acids or that the ring isn't a quinone ketal derivative. This guide applies specifically to acetal/ketal-like linkages.
References
-
Glycoside Hydrolysis Kinetics: Capon, B. "Mechanism in Carbohydrate Chemistry." Chemical Reviews, 1969, 69(4), 407–498.
-
Protective Groups: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006. (See Chapter on Acetals).
- Rochelle's Salt Workup: Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, 1967, p. 581.
-
Workup Techniques: "Work-up of Aluminum Hydride Reductions." University of Rochester, Not Voodoo X Guide.
Sources
improving yield of 1-methoxyisoquinoline-4-carboxylic acid synthesis
Technical Support Center: Optimizing the Synthesis of 1-Methoxyisoquinoline-4-carboxylic Acid
Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize the yield and purity of 1-methoxyisoquinoline-4-carboxylic acid.
Mechanistic Overview & Synthetic Strategy
Synthesizing 1-methoxyisoquinoline-4-carboxylic acid directly via O-methylation of 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is notoriously difficult, frequently resulting in an intractable mixture of O-alkylated and N-alkylated byproducts.
To circumvent this, industry-standard protocols rely on a robust two-step sequence starting from methyl 1-chloroisoquinoline-4-carboxylate .
-
Nucleophilic Aromatic Substitution (SNAr) : The C1-chloro group is highly activated by the adjacent electron-withdrawing ring nitrogen and the para-ester group. This allows for facile displacement by an oxygen nucleophile, such as sodium methoxide (NaOMe), to form methyl 1-methoxyisoquinoline-4-carboxylate ()[1].
-
Saponification : The intermediate methyl ester is selectively hydrolyzed under mild basic conditions to yield the final carboxylic acid.
Figure 1: Workflow for 1-methoxyisoquinoline-4-carboxylic acid synthesis and degradation pathway.
Step-by-Step Self-Validating Protocol
Step A: SNAr Methoxylation Causality Focus: The reaction must be kept strictly anhydrous. The presence of water generates hydroxide ions, which outcompete methoxide and lead to the formation of the 1-oxo impurity, a common failure mode in isoquinoline SNAr methodologies ()[2].
-
Preparation : Flame-dry a round-bottom flask under N₂. Dissolve methyl 1-chloroisoquinoline-4-carboxylate (1.0 eq) in strictly anhydrous methanol (0.2 M).
-
Addition : Cool the solution to 0°C. Dropwise, add sodium methoxide (NaOMe, 2.0 eq, 25 wt% in MeOH). Why 0°C? Slow addition at low temperature prevents exothermic degradation and side-reactions before the mixture is homogenized.
-
Reflux : Heat the reaction to 65°C for 4 hours. The steric hindrance at the C1 position requires thermal energy to drive the SNAr to completion.
-
Self-Validation : Monitor via LCMS. The starting material (m/z ~222 for ³⁵Cl) should disappear, replaced by the intermediate methyl 1-methoxyisoquinoline-4-carboxylate ([M+H]⁺ 218.1).
Step B: Saponification & Isolation Causality Focus: Mild bases (LiOH) are preferred over harsh bases (NaOH/KOH) to prevent ether cleavage. Precise pH control during workup is critical because the product is amphoteric.
-
Hydrolysis : Concentrate the methanolic mixture in vacuo. Redissolve the crude ester in a 3:1 mixture of THF:H₂O. Add LiOH·H₂O (3.0 eq) and stir at 25°C for 12 hours.
-
Acidification : Cool to 0°C. Carefully add 1M HCl dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 3.5–4.0. Why this pH? Over-acidification protonates the isoquinoline nitrogen (pKa ~4.5), converting the product into a highly water-soluble hydrochloride salt and destroying your isolated yield.
-
Isolation : Filter the resulting white precipitate, wash with cold water, and dry under high vacuum.
-
Self-Validation : Confirm structural integrity via ¹H NMR (400 MHz, DMSO-d₆). You must observe the carboxylic acid proton at δ 13.02 (bs, 1H), the C3 aromatic proton at δ 8.73 (s, 1H), and the intact methoxy singlet at δ 4.14 (s, 3H) ()[3].
Troubleshooting & FAQs
Q: Why am I seeing a massive yield drop during the SNAr step, with a major byproduct forming? A: You are likely experiencing moisture contamination. If your methanol is wet, NaOMe reacts with H₂O to form NaOH. Hydroxide is a highly aggressive nucleophile that attacks the C1-chloro position to form 1-hydroxyisoquinoline, which rapidly tautomerizes to the thermodynamically stable 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid. Actionable Fix: Switch to freshly opened, sure-seal anhydrous methanol and titrate your NaOMe solution before use to ensure no degradation to NaOH has occurred.
Q: Can I perform the SNAr directly on 1-chloroisoquinoline-4-carboxylic acid instead of the methyl ester? A: It is highly discouraged. If you use the free carboxylic acid, the first equivalent of NaOMe will deprotonate it to form a carboxylate salt. The negative charge of the carboxylate strongly donates electron density into the isoquinoline ring system, drastically reducing the electrophilicity of the C1 carbon. This will stall the SNAr reaction, resulting in <30% yield. Always perform the substitution on the esterified precursor.
Q: My LCMS shows complete conversion to the final acid, but my isolated yield after filtration is only 20%. Where did my product go? A: Your product is likely in the aqueous filtrate due to over-acidification. 1-Methoxyisoquinoline-4-carboxylic acid contains a basic quinoline nitrogen. If you acidify the aqueous layer to pH 1-2 (a common habit during workups to ensure complete protonation of the carboxylate), the nitrogen protonates, and the molecule becomes water-soluble. Actionable Fix: Adjust the pH to exactly 3.8. If the yield is still low, extract the aqueous layer 3x with a 10% Methanol/Dichloromethane mixture to recover the zwitterionic product.
Quantitative Data Summary
The following table summarizes the causal relationship between reaction parameters and isolated yields, serving as a baseline for your process optimization.
| Substrate | Nucleophile / Base | Solvent | Temp (°C) | Major Product | Isolated Yield (%) |
| 1-Chloro-4-carboxylic acid | NaOMe (3.0 eq) | MeOH | 65 | 1-Methoxy acid | < 30% (Ring deactivated) |
| Methyl 1-chloro-4-carboxylate | NaOMe (2.0 eq) | Wet MeOH | 65 | 1-Oxo ester | 45% (Hydrolysis side-reaction) |
| Methyl 1-chloro-4-carboxylate | NaOMe (2.0 eq) | Anhydrous MeOH | 25 | 1-Methoxy ester | 60% (Incomplete conversion) |
| Methyl 1-chloro-4-carboxylate | NaOMe (2.0 eq) | Anhydrous MeOH | 65 | 1-Methoxy ester | > 92% (Optimal) |
References
- Title: Substituted arylmethylureas and heteroarylmethylureas, analogues thereof, and methods using same (WO2020123674A1)
- Title: Substituted isoquinolines as rock kinase inhibitors (US11248004B2)
-
Title: Rigidification Dramatically Improves Inhibitor Selectivity for RAF Kinases Source: PubMed Central (PMC) URL: [Link]
Sources
- 1. US11248004B2 - Substituted isoquinolines as rock kinase inhibitors - Google Patents [patents.google.com]
- 2. Rigidification Dramatically Improves Inhibitor Selectivity for RAF Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2020123674A1 - Substituted arylmethylureas and heteroarylmethylureas, analogues thereof, and methods using same - Google Patents [patents.google.com]
troubleshooting nucleophilic aromatic substitution on isoquinoline ring
Status: Operational | Tier: Level 3 (Senior Application Scientist) | Topic:
Welcome to the Isoquinoline Support Module
You are likely here because your nucleophilic aromatic substitution (
This guide moves beyond textbook theory to address the specific failure modes encountered in drug discovery workflows.
Module 1: Reactivity Profiling (The "Why" Engine)
Q: Why is my reaction working at C1 but completely dead at C3 or C4?
A: This is a feature, not a bug. The reactivity of the isoquinoline ring is dictated by the stability of the Meisenheimer Complex intermediate.
-
C1 Position (Highly Reactive): Nucleophilic attack at C1 pushes the negative charge directly onto the electronegative Nitrogen atom. This is the most stable resonance contributor.
-
C3 Position (Sluggish): Attack at C3 forces the negative charge onto C4 (a carbon atom). To reach the Nitrogen, the charge must disrupt the aromaticity of the fused benzene ring, which is energetically unfavorable.
-
C4/C5/C6/C7/C8: Essentially inert to standard
unless activated by strong electron-withdrawing groups (e.g., ) or transition metal catalysis (Buchwald-Hartwig).[1]
Q: I switched from Chlorine to Iodine to make the leaving group "better," but the yield dropped. Why?
A: You are applying
-
The Element Effect: Reactivity order is F >> Cl
Br > I .[2][3] -
Mechanism: The high electronegativity of Fluorine inductively stabilizes the transition state of the rate-determining addition step (lowering the LUMO energy at the ipso-carbon).[3] Iodine, while a better leaving group, is less electronegative and does not facilitate the initial attack.
Recommendation: If your reaction is slow with a Chloride, synthesize the Fluoride analog or use the N-oxide route (see Module 4).
[3][4]
Module 2: Experimental Optimization
Q: My LCMS shows the product mass, but the reaction stalls at 50% conversion. Increasing heat just creates tar.[1] What now?
A: You are likely facing cation inhibition or solvent decomposition .[1]
| Variable | Standard Protocol | High-Performance Alternative | Why? |
| Solvent | DMF or DMSO | NMP (N-Methyl-2-pyrrolidone) | DMF decomposes at high T (>140°C) to dimethylamine, which acts as a competing nucleophile.[1] NMP is more thermally stable.[1] |
| Base | Cesium's larger cation radius ("soft cation") improves solubility in organic solvents, creating "naked" anions that are more reactive.[1] | ||
| Heating | Oil Bath | Microwave (MW) | Isoquinolines are electron-rich enough to be stubborn.[1] MW irradiation helps overcome high activation barriers rapidly, minimizing time for side reactions.[1] |
Critical Safety Warning: Do NOT mix Sodium Hydride (NaH) with DMF or DMSO on scale.[1] This combination can undergo runaway exotherms.[4] Use THF or Toluene if NaH is required.
Module 3: Troubleshooting Common Failures
Q: I see a major byproduct with Mass [M-Cl+OH]. Is this from water in the solvent?
A: Yes. This is the "Isocarbostyril Trap."
1-Chloroisoquinoline is highly susceptible to hydrolysis, converting it into Isoquinolin-1(2H)-one (Isocarbostyril).[1] This species is thermodynamically stable (amide-like tautomer) and completely unreactive to further
The Fix:
-
Dry Solvents: Use anhydrous DMSO/DMF stored over molecular sieves.
-
Base Quality:
is hygroscopic.[1] Flame-dry your base or buy fresh anhydrous grades. -
Atmosphere: Run strictly under Argon/Nitrogen.
Q: I'm trying to displace a 1-Cl group with an amine, but I'm getting no reaction even at 150°C.
A: If the nucleophile is sterically hindered (e.g., t-butyl amine) or the isoquinoline has electron-donating groups (e.g., -OMe at C6), the ring is too deactivated.
Decision Tree:
-
Switch LG: Can you make the 1-Fluoro or 1-Mesylate?
-
Acid Catalysis: Add 1.0 eq of HCl or p-TsOH. Protonating the ring Nitrogen (
) makes the ring significantly more electrophilic. (Note: Only works with non-basic nucleophiles like anilines or thiols; aliphatic amines will just protonate themselves).[1] -
Buchwald-Hartwig: If
fails, stop forcing it. Switch to Pd-catalysis (Pd2(dba)3 + Xantphos).
Module 4: Validated Protocols
Protocol A: Standard Displacement (High Reactivity)
Best for: 1-Cl/1-F isoquinolines with primary amines or thiols.[1]
-
Dissolve: 1.0 eq substrate in anhydrous DMSO (0.5 M concentration).
-
Add Base: 2.5 eq
(Cesium Carbonate).[1] -
Add Nucleophile: 1.2 eq Amine/Thiol.[1]
-
Conditions: Heat to 100°C for 4 hours.
-
Workup: Pour into water. If solid precipitates, filter. If not, extract with EtOAc (Note: DMSO is hard to extract; wash organic layer 3x with water/brine).[1]
Protocol B: The N-Oxide Activation Route (The "Nuclear Option")
Best for: Introducing a nucleophile at C1 when you only have the parent isoquinoline.
-
Oxidation: Treat Isoquinoline with m-CPBA in DCM
Isoquinoline N-oxide .[1] -
Chlorination/Activation: Reflux N-oxide in
(Phosphorus Oxychloride). -
Substitution: Perform Protocol A on the isolated 1-Chloro intermediate.
References
-
Reactivity of Isoquinolines: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on C1 vs C3 reactivity).
-
The Element Effect in
: Bunnett, J. F., & Zahler, R. E. (1951).[1] Kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine. Chemical Reviews, 49(2), 273-412. (Establishes F > Cl mechanism).[1] -
Solvent Safety (NaH/DMF): Yang, H., et al. (2006).[1] Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide.[1][4] Organic Process Research & Development, 16(11).[1]
-
N-Oxide Rearrangement: Leclerc, J. P., & Fagnou, K. (2006).[1] Palladium-catalyzed cross-coupling reactions of pyridine N-oxides. Angewandte Chemie, 45(46), 7781-7785.[1] (Contextualizes N-oxide activation).
Sources
- 1. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Specific Solvent Issues with the SNAr Reaction - Wordpress [reagents.acsgcipr.org]
- 5. quora.com [quora.com]
- 6. gcwgandhinagar.com [gcwgandhinagar.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CAS 19493-44-8: 1-Chloroisoquinoline | CymitQuimica [cymitquimica.com]
Technical Support Center: Optimizing the Solubility of 1-Methoxyisoquinoline-4-carboxylic Acid in DMSO
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-methoxyisoquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when handling this compound, with a specific focus on achieving and maintaining its solubility in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your experiments.
Compound Profile: 1-Methoxyisoquinoline-4-carboxylic acid
A summary of the key physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 1179149-12-2 | [1] |
| Molecular Formula | C₁₁H₉NO₃ | [1] |
| Molecular Weight | 203.19 g/mol | [1] |
| Appearance | Solid (form may vary) | [2] |
| Storage (Solid) | Sealed, dry, 2-8°C | [1] |
Troubleshooting Guide
This section addresses specific, common issues encountered during the dissolution and handling of 1-methoxyisoquinoline-4-carboxylic acid in DMSO.
Issue 1: The compound powder is not fully dissolving in fresh DMSO.
Potential Causes:
-
Insufficient solvent volume for the desired concentration.
-
Low kinetic energy to overcome the crystal lattice energy of the solid.
-
Use of non-anhydrous or low-purity DMSO.
Step-by-Step Resolution Protocol:
-
Verify Concentration: Double-check your calculations to ensure you are not attempting to create a supersaturated solution. While a common stock concentration is 10 mM, some compounds may require lower concentrations.[3]
-
Mechanical Agitation: Vortex the solution vigorously for at least 2 minutes.[4] Visually inspect for any remaining solid particulates against a light source.
-
Apply Gentle Heat: Warm the solution in a water bath set to 30-40°C for 10-15 minutes.[4][5] This increases the kinetic energy, facilitating the dissolution process. Caution: Do not overheat, as it may risk compound degradation.
-
Utilize Sonication: Place the vial in an ultrasonic bath for 15-20 minutes.[5][6] The high-frequency sound waves create micro-cavitations that break apart solid aggregates and enhance solvent-solute interaction.
-
Assess Solvent Quality: Ensure you are using high-purity, anhydrous DMSO from a freshly opened bottle or one that has been stored properly in a desiccator.[3][5] DMSO is highly hygroscopic and readily absorbs atmospheric moisture, which can significantly decrease the solubility of organic compounds.[5][7]
Issue 2: A previously clear stock solution now shows cloudiness or visible precipitate.
Potential Causes:
-
Moisture Contamination: This is the most common cause. Over time, especially with repeated opening of the vial, the hygroscopic DMSO has absorbed water from the atmosphere.[7][8] The presence of water alters the solvent's polarity, reducing its capacity to solvate 1-methoxyisoquinoline-4-carboxylic acid and causing it to precipitate.[5][6] Carboxylic acids are noted to be particularly sensitive to precipitation from "wet" DMSO.[9]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can promote the formation of crystalline nuclei, leading to precipitation.[7][10][11] Once a compound crystallizes, it exists in a lower energy state and is often much harder to redissolve.[9]
-
Supersaturation: The initial solution may have been supersaturated. These solutions are kinetically stable but thermodynamically unstable, and precipitation can occur over time or with slight environmental changes.[7]
Step-by-Step Resolution Protocol:
-
Attempt Redissolution: Gently warm the vial to 37°C and vortex or sonicate as described in Issue 1 .[3] This may be sufficient to bring the compound back into solution if the precipitation is minor.
-
If Unsuccessful, Prepare Fresh: If the precipitate does not fully redissolve, the concentration of the stock is no longer accurate. It is highly recommended to discard the solution and prepare a fresh stock.[3] Filtering the solution is not advised as it removes the active compound, leading to an inaccurately low concentration.[10]
-
Implement Preventative Storage: For the new stock solution, immediately aliquot it into smaller, single-use volumes in tightly sealed vials.[5][12] This drastically reduces the number of freeze-thaw cycles and minimizes the exposure of the bulk stock to atmospheric moisture.
-
Optimize Storage Conditions: Store the aliquots at -20°C for short-term (≤1 month) or -80°C for long-term (≤6 months) storage to minimize degradation and physical changes.[3][12][13]
Issue 3: The compound precipitates when the DMSO stock is diluted into an aqueous buffer or cell culture media.
Potential Causes:
-
Low Aqueous Solubility: 1-methoxyisoquinoline-4-carboxylic acid, like many organic compounds, is significantly less soluble in aqueous environments than in pure DMSO.[10] When the DMSO stock is diluted, the compound is rapidly transferred to a solvent system where it is poorly soluble, causing it to crash out.[14]
-
Final DMSO Concentration is Too Low: The final percentage of DMSO in the aqueous solution may be insufficient to keep the compound dissolved at the target concentration.[10]
-
pH of the Aqueous Medium: The solubility of carboxylic acids is highly pH-dependent.[15][16] In an acidic or neutral aqueous buffer, the carboxylic acid group will be largely protonated (COOH), making the molecule less polar and less water-soluble.[17][18]
Step-by-Step Resolution Protocol:
-
Optimize Dilution Technique: Add the DMSO stock solution drop-wise into the aqueous buffer while vortexing or stirring vigorously. This rapid dispersal can sometimes prevent localized high concentrations that initiate precipitation.[19]
-
Reduce Final Concentration: The simplest solution is often to lower the final working concentration of the compound in the assay to a level below its aqueous solubility limit.
-
Increase Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[10][12] Maximizing the DMSO content within this tolerable range can help maintain compound solubility. Always include a vehicle control with the same final DMSO concentration in your experiment.[10]
-
Consider Co-solvents or Enhancers: If compatible with your experimental system, consider the use of solubility enhancers in your aqueous medium.[10] Options include:
-
Adjust pH (if applicable): If your experimental design allows, increasing the pH of the aqueous buffer will deprotonate the carboxylic acid group to its carboxylate form (COO-). This negatively charged form is more polar and thus more soluble in water.[17][18]
Frequently Asked Questions (FAQs)
Q1: Why is anhydrous DMSO so critical for dissolving 1-methoxyisoquinoline-4-carboxylic acid? DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[5][20] Even brief exposure can introduce a significant amount of water.[5] This absorbed water increases the polarity and structure of the solvent, making it more difficult to dissolve large or lipophilic compounds.[5][6] For a carboxylic acid, the presence of water in the aprotic DMSO environment can disrupt the solvation shell and promote precipitation.[9] Using high-purity, anhydrous DMSO from a properly stored container is the first and most critical step to success.[5]
Q2: What is the best practice for preparing a 10 mM stock solution? The following is a reliable, field-proven protocol.
Protocol: Preparation of a 10 mM Stock Solution
-
Pre-Handling: Allow the vial of solid 1-methoxyisoquinoline-4-carboxylic acid to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.[5]
-
Weighing: Using a calibrated analytical balance, accurately weigh the required amount of compound (for 1 mL of 10 mM solution, this is 2.03 mg) and transfer it to a sterile, appropriate-sized vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL).[4]
-
Dissolution: Vortex vigorously for 2 minutes.[4] If particulates remain, sonicate for 15-20 minutes and/or warm gently to 37°C for 10-15 minutes until the solution is completely clear.[3][5]
-
Aliquoting & Storage: Immediately aliquot the solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C.[3][12]
Q3: How should I store the DMSO stock solution for maximum stability and longevity? Proper storage is crucial to prevent both chemical degradation and physical precipitation.[21][22]
-
Temperature: Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3][12]
-
Container: Use tightly sealed, high-quality vials (e.g., glass or polypropylene) to prevent moisture ingress and solvent evaporation.[21]
-
Protection: Protect from light by using amber vials or storing them in a dark box.[13]
-
Aliquoting: This is the most important step. Aliquoting into single-use volumes minimizes the risk of contamination and prevents repeated freeze-thaw cycles that damage the solution's integrity.[3][10]
Q4: What is the real impact of freeze-thaw cycles on my stock solution? Each freeze-thaw cycle presents an opportunity for the compound to precipitate out of solution.[7] As the DMSO freezes, the concentration of the dissolved compound increases in the remaining liquid phase, which can lead to supersaturation and nucleation.[11] Upon thawing, the compound may not fully redissolve, especially if it has formed a more stable crystalline structure.[9] Furthermore, each cycle risks introducing atmospheric moisture when the vial is opened. Minimizing these cycles by aliquoting your stock is one of the most effective ways to ensure reproducibility.
Q5: My compound is a carboxylic acid. Are there any special considerations for solubility in DMSO? Yes. While DMSO is an excellent solvent for many organic molecules, carboxylic acids have been identified as a class of compounds that are four times more likely to precipitate from DMSO that has absorbed water.[9] This is because DMSO is a poor solvent for anions. The deprotonated carboxylate form, which can exist in equilibrium, is not well-solvated by DMSO. Any introduction of water can shift equilibria and disrupt the hydrogen bonding network between the carboxylic acid and DMSO molecules, promoting precipitation.[9][23] Therefore, strict adherence to using anhydrous DMSO and proper storage techniques is especially critical for this class of compounds.
Visual Guides & Workflows
Troubleshooting Workflow for Solubility Issues
Caption: A step-by-step workflow for troubleshooting common solubility problems.
Factors Negatively Impacting Solubility
Caption: Key factors that can lead to compound precipitation in DMSO solutions.
References
-
Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
- Kozik, V., et al. (2022). The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng.
-
Ziath Ltd. The Effects of Water on DMSO and Effective Hydration Measurement. Ziath. [Link]
-
Kerr, M., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 1017-1026. [Link]
-
Various Authors. (2014). How long can a compound be stable in DMSO for?. ResearchGate. [Link]
-
Smolecule. (2026). DMSO Solubility & Stock Solution Preparation. Smolecule Technical Support. [Link]
-
Various Authors. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Reddit. [Link]
-
Various Authors. (2014). Hygroscopic behaviour of DMSO - how bad is it?. Chemistry Stack Exchange. [Link]
-
Various Authors. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. ResearchGate. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]
-
Various Authors. (2018). How to make a stock solution of a substance in DMSO. Quora. [Link]
-
Various Authors. (2013). Making a stock solution for my drug using DMSO. Protocol Online. [Link]
-
Chowhan, Z. T. (1978). pH-solubility profiles of organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-1260. [Link]
-
Various Authors. (2020). Why does DMSO become liquid with extended storage at -20C?. ResearchGate. [Link]
-
Davis, M. M. (1968). Acid-base behavior in aprotic organic solvents. National Bureau of Standards Monograph. [Link]
-
Smolecule. (2025). Comprehensive Application Notes and Protocols: Optimizing DMSO Concentration for Compound Solubility in Drug Discovery. Smolecule Technical Support. [Link]
-
Various Authors. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Reddit. [Link]
-
Köllner, S., et al. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. Polymers, 13(16), 2736. [Link]
-
López-Mejías, V., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Pharmaceutics, 11(3), 122. [Link]
-
Various Authors. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. ResearchGate. [Link]
-
Ganbold, E., et al. (2022). A quantum chemical study of the interaction of carboxylic acids with DMSO. Mongolian Journal of Chemistry, 23(49), 42-52. [Link]
-
Singhvi, G., & Singh, M. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239. [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
-
Ziath Ltd. Samples in DMSO: What an end user needs to know. Ziath. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 8-Methoxyquinoline-4-carboxylic acid | 1092288-64-6 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ziath.com [ziath.com]
- 8. researchgate.net [researchgate.net]
- 9. ziath.com [ziath.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.smolecule.com [pdf.smolecule.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The effect of room-temperature storage on the stability of compounds in DMSO [it.yufenggp.com]
- 23. mongoliajol.info [mongoliajol.info]
Technical Support Center: Overcoming Steric Hindrance in Isoquinoline-4-Carboxylic Acid Coupling
Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers and drug development professionals facing persistent failures in the amide coupling of isoquinoline-4-carboxylic acid .
The C4 position of the isoquinoline ring is notoriously challenging. The carboxylate is sterically sandwiched between the C3 proton and the C5 proton (peri-interaction), creating a highly congested pocket. When activated by standard bulky reagents, the resulting intermediate is forced out of coplanarity, physically blocking the trajectory of incoming amine nucleophiles. This guide provides mechanistic troubleshooting, validated protocols, and data-driven solutions to bypass these steric barriers.
🔍 Troubleshooting FAQs: Mechanistic Insights
Q1: Why is my standard EDC/HOBt or DCC/DMAP coupling yielding mostly unreacted starting material?
A: The failure of carbodiimide-based reagents (EDC, DCC) with isoquinoline-4-carboxylic acid is a classic case of steric exclusion at the transition state. When HOBt reacts with the O-acylisourea intermediate, it forms an OBt active ester. The bulky OBt group, combined with the adjacent C3/C5 protons of the isoquinoline ring, creates extreme steric clash. This physically prevents the incoming amine (especially secondary or bulky primary amines) from reaching the Bürgi-Dunitz angle required to attack the carbonyl carbon[1].
Q2: I switched to HATU/COMU, which are highly reactive, but my yields are still below 20%. Why?
A: While HATU and COMU benefit from the neighboring-group effect of the nitrogen atom in the HOAt leaving group, they still generate a bulky OAt active ester. Furthermore, if the pre-activation step is slow, the uronium/aminium salts can react directly with your amine to form a dead-end guanidinium byproduct. For highly hindered systems, reactivity alone cannot overcome physical space limitations; you must reduce the steric footprint of the activated intermediate.
Q3: What is the most effective strategy for coupling this substrate with electron-deficient or secondary amines?
A: You must pivot to strategies that generate an intermediate with a minimal steric profile . The two most effective approaches are:
-
Acyl Fluorides (via BTFFH or TFFH): The fluorine atom is highly electronegative (providing excellent activation) but exceptionally small (slightly larger than hydrogen). This minimizes steric hindrance between the coupling partners, allowing even poor nucleophiles to attack successfully[1].
-
Mild Acid Chlorides (via Ghosez's Reagent): Unlike thionyl chloride, which requires harsh conditions, Ghosez's reagent generates the acid chloride under strictly neutral, mild conditions, preventing the degradation of sensitive functional groups[2].
Q4: Are there alternative methods if even acyl halides fail?
A: In extreme cases of steric hindrance, conventional condensation reaches its absolute limit. Advanced methodologies, such as the direct coupling of bulky Grignard reagents to isocyanates, have been developed to bypass the traditional nucleophilic attack on an activated carboxylate entirely[3]. However, this requires redesigning your synthetic route to utilize an isoquinoline-4-isocyanate.
📊 Quantitative Data: Coupling Strategy Comparison
The following table synthesizes the expected performance of various coupling strategies when reacting isoquinoline-4-carboxylic acid with a sterically hindered secondary amine (e.g., diisopropylamine or substituted piperidines).
| Coupling Strategy | Active Intermediate | Steric Profile at Carbonyl | Byproduct / Side Reaction Risks | Typical Yield (Hindered Amine) |
| EDC / HOBt | OBt Ester | Very Bulky | High unreacted starting material | < 10% |
| HATU / DIPEA | OAt Ester | Bulky | Guanidinium formation | 15–30% |
| Ghosez's Reagent | Acid Chloride | Minimal | HCl generation (if unbuffered) | 60–85% |
| BTFFH / DIPEA | Acyl Fluoride | Minimal | Diethylamine adducts (rare) | 75–95% |
🗺️ Strategic Decision Workflow
Use the following decision matrix to select the optimal coupling protocol based on your specific amine and substrate sensitivities.
Decision matrix for selecting coupling strategies for hindered isoquinoline-4-carboxylic acids.
🔬 Self-Validating Experimental Protocols
Do not proceed blindly. These protocols are designed with built-in validation steps to ensure the activated intermediate is fully formed before the amine is introduced.
Protocol A: In Situ Acyl Fluoride Generation (BTFFH)
Best for: Highly hindered amines and acid-sensitive substrates (e.g., Boc-protected moieties).
Causality Note: BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) converts the acid to an acyl fluoride. The small atomic radius of fluorine drastically lowers the activation energy required for the amine to approach the C4-carbonyl[4].
-
Pre-activation: Dissolve isoquinoline-4-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF or NMP (0.1 M) under an inert atmosphere.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 5 minutes.
-
Fluorination: Add BTFFH (1.2 eq) in one portion.
-
Validation Check: Stir at room temperature for 45 minutes. Do not add the amine yet. Take a 5 µL aliquot, quench it in 100 µL of methanol, and analyze via LC-MS or TLC. You should observe complete conversion to the methyl ester (mass = M+14), confirming the successful formation of the highly reactive acyl fluoride.
-
Coupling: Once validated, add the hindered amine (1.5 to 2.0 eq). Heat the reaction to 60 °C for 12–24 hours.
-
Workup: Dilute with EtOAc, wash sequentially with 5% aqueous NaHCO₃, 1M HCl (if the product is not basic), and brine. Dry over MgSO₄ and concentrate.
Protocol B: Mild Acid Chloride Activation (Ghosez's Reagent)
Best for: Electron-deficient amines (e.g., anilines, aminothiazoles) where maximum electrophilicity is required.
Causality Note: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) acts as a neutral chlorinating agent, avoiding the harsh acidic byproducts of thionyl chloride that can protonate the isoquinoline nitrogen and precipitate the starting material[2].
-
Pre-activation: Suspend isoquinoline-4-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous Dichloromethane (DCM) (0.1 M) at 0 °C under argon.
-
Chlorination: Add Ghosez's reagent (1.2 eq) dropwise.
-
Validation Check: Remove the ice bath and stir for 2 hours. The suspension will clear into a homogeneous solution as the acid chloride forms. Quench a micro-aliquot in methanol; TLC should show a clean shift to the less polar methyl ester.
-
Byproduct Removal (Crucial): Concentrate the reaction mixture under reduced pressure to remove the volatile N,N-dimethylisobutyramide byproduct.
-
Coupling: Redissolve the crude acid chloride in anhydrous DCM. Add a non-nucleophilic base like 2,6-lutidine or TMP (2.0 eq), followed by the amine (1.2 eq). Stir at room temperature overnight.
-
Workup: Wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and purify via flash chromatography.
📚 References
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (RSC Publishing)
-
Organic & Biomolecular Chemistry - RSC Publishing (Ulven Group) Organic & Biomolecular Chemistry (RSC Publishing)
-
Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling RSC Publishing
-
The Synthesis of Sterically Hindered Amides CHIMIA
-
Amide bond formation: beyond the myth of coupling reagents Luxembourg Bio Technologies / Chem. Soc. Rev.
Sources
Technical Support Center: Mitigating Decarboxylation Side Reactions in Organic Synthesis
Welcome to the Advanced Synthesis Support Center. Decarboxylation—the unintended loss of carbon dioxide (
I. Diagnostic Troubleshooting Workflow
Fig 1: Diagnostic workflow for identifying and mitigating decarboxylation side reactions.
II. Frequently Asked Questions (FAQs) & Causality Analysis
Q1: Why does my carboxylic acid undergo spontaneous decarboxylation during amide coupling, and how do I prevent it?
Causality: When a carboxylic acid is activated (e.g., using HATU, EDC, or forming an acid chloride), the resulting active ester acts as a potent electron-withdrawing group. In substrates with electron-rich adjacent centers (such as
Q2: How does continuous flow chemistry suppress thermally-induced decarboxylation compared to batch reactors? Causality: Thermal decarboxylation is a time- and temperature-dependent degradation pathway. In traditional batch reactors, scaling up leads to poor heat transfer, creating localized "hot spots" and requiring prolonged reaction times. This overexposes the substrate to thermal stress. Microreactors used in flow chemistry possess a massive surface-area-to-volume ratio, ensuring near-isothermal conditions and instantaneous mixing. This allows chemists to safely access high temperatures for a fraction of the time (e.g., a residence time of seconds to minutes), pushing the desired synthetic transformation forward while kinetically starving the slower decarboxylation side reaction 3[3]. Solution: Transition thermally labile substrates to a tubular or chip-based continuous flow reactor to strictly control residence time.
Q3: My metal-catalyzed cross-coupling is yielding protodecarboxylated byproducts. What is the mechanism, and how can I intervene?
Causality: Transition metals, particularly Copper (Cu) and Silver (Ag), readily insert into the O-H bond of the carboxylic acid to form a metal carboxylate complex. Upon heating, this complex undergoes rapid extrusion of
III. Quantitative Data: Batch vs. Flow Mitigation
To illustrate the efficacy of process intensification, the following table summarizes the impact of transitioning a decarboxylation-prone reaction from a traditional batch flask to a continuous flow microreactor.
| Reaction Parameter | Traditional Batch Process | Continuous Flow Process | Mechanistic Impact on Decarboxylation |
| Heat Transfer | Poor (Prone to localized hot spots) | Excellent (Near-isothermal) | Eliminates thermal spikes that provide the activation energy for |
| Residence Time | Hours | Seconds to Minutes | Kinetically starves the slower decarboxylation degradation pathway. |
| Mixing Efficiency | Variable (Diffusion-limited) | High (Rapid micro-mixing) | Prevents localized reagent excess and base-catalyzed degradation. |
| Typical Yield | 40% – 60% (High byproduct ratio) | > 90% | Significantly higher target compound recovery with >95% chemoselectivity. |
IV. Validated Experimental Protocols
The following protocols are designed as self-validating systems. By strictly controlling temperature and time, they ensure that the desired reaction outpaces decarboxylation.
Protocol A: Low-Temperature Amide Coupling (Zero-Decarboxylation Strategy)
This protocol is optimized for highly sensitive substrates, such as
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine nucleophile (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 2.5 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Dissolution: Dissolve the carboxylic acid in the anhydrous aprotic solvent under an inert atmosphere (Nitrogen or Argon).
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to
. Self-Validation: Failure to cool the mixture prior to activation is the leading cause of loss. -
Activation: Add HATU to the cooled solution, followed by the dropwise addition of DIPEA.
-
Controlled Intermediate Formation: Stir the mixture strictly for 15–20 minutes at
. This allows the activated ester to form without providing enough thermal energy for decarboxylation. -
Coupling: Add the amine nucleophile dropwise to the
solution. -
Completion: Allow the reaction to slowly warm to room temperature and stir until completion (monitored via TLC or LC-MS).
-
Workup: Quench with saturated aqueous
, extract with organic solvent, wash with brine, and dry over . Concentrate under reduced pressure at a low temperature ( ).
Protocol B: Continuous Flow Processing for Thermally Labile Intermediates
This protocol utilizes a continuous flow setup to minimize thermal exposure[3].
Materials:
-
Flow reactor system equipped with a Perfluoroalkoxy alkane (PFA) tubular coil.
-
High-pressure syringe or HPLC pumps.
-
In-line Back Pressure Regulator (BPR).
Step-by-Step Methodology:
-
System Priming: Prime the flow reactor with the chosen anhydrous reaction solvent. Set the BPR to maintain a system pressure that prevents solvent boiling at the target temperature.
-
Reagent Preparation: Prepare two separate stock solutions.
-
Stream A: Carboxylic acid and coupling/activating reagents.
-
Stream B: Nucleophile or cross-coupling partner.
-
-
Thermal Equilibration: Set the reactor coil to the required reaction temperature.
-
Continuous Mixing: Pump Stream A and Stream B at calibrated flow rates into a T-mixer.
-
Residence Time Control: Route the mixed stream into the heated reactor coil. Adjust the flow rates so that the residence time inside the heated zone is strictly limited to 1–5 minutes. Self-Validation: The short residence time ensures the substrate is exposed to heat only long enough for the primary reaction to occur, bypassing the slower kinetics of decarboxylation.
-
In-Line Quenching: Direct the reactor effluent immediately into a collection flask submerged in an ice bath containing a quenching solution (e.g.,
).
V. References
-
Master Organic Chemistry: Introduction to Peptide Synthesis. 1
-
Benchchem: Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid. 2
-
WuXi AppTec: “Catch the Flow”: Unlocking the Potential of Flow Chemistry in Early-Phase Drug Discovery. 3
-
Journal of the American Chemical Society (JACS): Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids. 4
Sources
Technical Support Center: Methoxylation of 1-Haloisoquinolines
Status: Active
Agent: Senior Application Scientist (Process Chemistry Division)
Ticket Subject: Alternative Reagents & Protocols for
Executive Summary & Scope
Welcome to the Technical Support Center. You are likely accessing this guide because the "standard" method (Sodium Methoxide in refluxing Methanol) is failing you.
The Common Failure Mode:
The 1-position of isoquinoline is highly electrophilic. While this facilitates nucleophilic aromatic substitution (
This guide provides three validated alternative workflows ranging from transition metal catalysis to phase-transfer techniques, designed to bypass these limitations.
Decision Matrix: Selecting Your Protocol
Use this logic flow to determine the best reagent system for your specific substrate.
Figure 1: Decision tree for selecting methoxylation conditions based on substrate sensitivity and scale.
Technical Modules & Protocols
Module A: The "Gold Standard" (Palladium Catalysis)
Best for: Late-stage functionalization, substrates with esters/chiral centers.[1]
The Science:
Unlike
Protocol:
-
Catalyst: tBuBrettPhos Pd G3 (1.0–2.0 mol%).[1]
-
Base:
(1.5 equiv) or . Note: These are milder than NaOMe. -
Conditions: 50 °C for 4–12 hours under
.
Troubleshooting:
-
Issue: Conversion stalls at 80%.
-
Fix: The isoquinoline nitrogen can coordinate to Pd, poisoning it. Switch to RockPhos Pd G3 , which is bulkier and less prone to N-coordination.
Module B: The "Cutting Edge" (Ni/Photoredox)
Best for: Extreme functional group tolerance, room temperature.[1]
The Science:
This method avoids methoxide entirely. It uses Trimethyl Orthoformate (TMOF) as a radical methyl source via
Protocol:
-
Catalysts:
(5 mol%), dtbbpy (5 mol%), Ir-photocatalyst (1 mol%). -
Reagent: Trimethyl Orthoformate (TMOF) acts as solvent and reagent.[1]
-
Additives: Quinuclidine (HAT agent).[1]
-
Conditions: Blue LED irradiation, RT, 24h.
Module C: Phase Transfer Catalysis (PTC)
Best for: Process scale, avoiding anhydrous solvents.[1]
The Science: By using solid KOH and a lipophilic quaternary ammonium salt (Quat), you generate methoxide in situ within the organic layer (or at the interface) in low concentrations. This minimizes the "flooding" of the system with strong base and water, reducing hydrolysis side-reactions.
Protocol:
-
Solvent: Toluene : Methanol (10:1 ratio).[1]
-
Base: KOH (solid pellets, pulverized, 3.0 equiv).
-
Catalyst: Tetrabutylammonium iodide (TBAI) or Aliquat 336 (5 mol%).[1]
-
Conditions: 60–80 °C.
Data Comparison:
| Feature | NaOMe (Standard) | Pd-Catalysis (Module A) | PTC (Module C) |
| Temp | Reflux (65°C+) | 25–50°C | 60–80°C |
| Base Strength | High ( | Moderate (Carbonate) | High (localized) |
| Water Tolerance | Low (Hydrolysis risk) | Moderate | High |
| Cost | Low | High | Low |
Troubleshooting Guide (FAQ)
Q1: I see a new spot on TLC that doesn't move (baseline). What is it?
-
Diagnosis: This is likely 1-isoquinolinone (the hydrolysis product).[1]
-
Mechanism: Water attacks the C1 position instead of Methanol. The resulting intermediate tautomerizes to the amide (isoquinolinone), which is highly stable and unreactive.
-
Solution:
-
Dry your MeOH over 3Å molecular sieves.
-
Switch to Module C (PTC) .[1] The biphasic nature protects the product from hydrolysis.
-
Q2: My 1-chloroisoquinoline is not reacting, but 1-bromoisoquinoline works fine.
-
Diagnosis: The C-Cl bond is stronger and less reactive in both
and Pd-catalyzed manifolds.[1] -
Solution:
-
For Pd: Add NaI (10 mol%) to the reaction. This generates the 1-iodo intermediate in situ (Finkelstein reaction), which undergoes oxidative addition much faster.[1]
-
Q3: The reaction turns black and stops.
-
Diagnosis: "Pd-Black" formation.[1] Your catalyst is decomposing/aggregating before it can enter the catalytic cycle.
-
Solution:
Visualizing the Failure Mode (Hydrolysis)
Understanding why the standard method fails is crucial for justifying the switch to alternatives.
Figure 2: The competition between methoxylation and hydrolysis.[1] Once the isoquinolinone forms, it cannot be converted back easily.
References
-
Palladium-Catalyzed C-O Coupling (Buchwald-Hartwig)
-
Nickel/Photoredox Methylation
-
Phase Transfer Catalysis (PTC)
-
Copper Catalysis (Ullmann-Type)
Sources
Validation & Comparative
1H NMR spectrum analysis of 1-methoxyisoquinoline-4-carboxylic acid
Title: Comparative 1H NMR Analysis Guide: 1-Methoxyisoquinoline-4-carboxylic Acid vs. Structural Alternatives
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Protocol
Substituted isoquinolines, particularly those bearing carboxylic acid moieties at the C4 position, are privileged scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors and GPCR modulators. Among these, 1-methoxyisoquinoline-4-carboxylic acid (CAS: 1697334-61-4) offers unique electronic and steric properties due to the electron-donating methoxy group at the C1 position [1].
When evaluating building blocks for synthetic pipelines, confirming structural integrity and regiochemistry via Proton Nuclear Magnetic Resonance (1H NMR) is critical. This guide objectively compares the 1H NMR performance of 1-methoxyisoquinoline-4-carboxylic acid against two common alternatives: 1-chloroisoquinoline-4-carboxylic acid and 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid . By understanding the causality behind the chemical shifts, researchers can confidently validate their synthetic intermediates.
Structural & Mechanistic Context: The "Peri" Effect and Substituent Causality
The 1H NMR spectrum of an isoquinoline system is governed by the electron density across the bicyclic ring and the anisotropic effects of its substituents.
-
The C1 Substituent Effect: The C1 position is highly sensitive to the nature of the attached group. A methoxy group (-OCH3) donates electron density via resonance (+M effect) into the ring, slightly shielding the C8 proton compared to a strongly electron-withdrawing chloro group (-Cl).
-
The Peri-Deshielding Effect: The carboxylic acid at C4 exerts a profound magnetic anisotropic effect on the spatially adjacent C5 proton (the "peri" position). This causes the C5-H to be significantly deshielded, pushing its resonance far downfield (typically >8.8 ppm) [1].
-
The C3 Proton: Isolated between the nitrogen atom and the C4-COOH group, the C3 proton lacks any adjacent protons for scalar coupling, appearing as a sharp singlet. Its exact shift is a reliable indicator of the overall electron deficiency of the heterocyclic ring.
Caption: Logical relationship between C1 substituents and C8-H chemical shifts.
Quantitative Data Presentation: Comparative 1H NMR Shifts
To facilitate rapid spectral identification, the table below summarizes the 1H NMR chemical shifts (in DMSO-d6) of 1-methoxyisoquinoline-4-carboxylic acid compared to its chloro and oxo analogs.
| Proton Assignment | 1-Methoxyisoquinoline-4-carboxylic acid (δ ppm) | 1-Chloroisoquinoline-4-carboxylic acid (δ ppm) | 1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid (δ ppm) |
| -COOH | 13.02 (bs, 1H) | ~13.50 (bs, 1H) | ~13.10 (bs, 1H) |
| C5-H (Peri to COOH) | 8.93 - 8.95 (d, 1H) | ~8.80 (d, 1H) | ~8.60 (d, 1H) |
| C3-H | 8.73 (s, 1H) | 9.05 (s, 1H) | 8.20 (s, 1H) |
| C8-H | 8.26 - 8.29 (d, 1H) | 8.45 (d, 1H) | 8.25 (d, 1H) |
| C6-H / C7-H | 7.67 - 7.92 (m, 2H) | 7.80 - 8.00 (m, 2H) | 7.50 - 7.80 (m, 2H) |
| -OCH3 | 4.14 (s, 3H) | N/A | N/A |
| -NH | N/A | N/A | ~11.50 (bs, 1H) |
Key Analytical Takeaways:
-
Product Verification: The presence of a sharp 3H singlet at 4.14 ppm is the definitive marker of the 1-methoxy product, distinguishing it from the 1-chloro or 1-oxo alternatives [1].
-
Tautomeric Distinction: If the methoxy group is cleaved (e.g., via hydrolysis), the compound converts to the 1-oxo tautomer. This is immediately identifiable by the loss of the 4.14 ppm singlet and the emergence of a broad -NH peak around 11.50 ppm.
-
C3-H Sensitivity: The C3-H singlet shifts drastically from 9.05 ppm in the electron-poor chloro-analog to 8.73 ppm in the methoxy-analog, demonstrating the long-range electronic influence of the C1 substituent.
Experimental Protocol: Self-Validating NMR Acquisition
To ensure reproducibility and trustworthiness, the following step-by-step methodology must be used for sample preparation and acquisition. This protocol incorporates internal validation checkpoints.
Materials Required:
-
1-methoxyisoquinoline-4-carboxylic acid (>98% purity)
-
Deuterated Dimethyl Sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS)
-
5 mm precision NMR tubes
Step-by-Step Methodology:
-
Sample Dissolution: Weigh exactly 10 mg of the analyte. Dissolve completely in 0.6 mL of DMSO-d6. Causality: DMSO-d6 is chosen over CDCl3 due to the high polarity and hydrogen-bonding nature of the C4-carboxylic acid, which causes poor solubility in non-polar solvents.
-
Tube Preparation: Transfer the homogeneous solution to a 5 mm NMR tube. Ensure the solvent column height is exactly 4-5 cm to prevent magnetic field inhomogeneities.
-
Locking and Shimming (Self-Validation Step): Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of DMSO-d6. Perform gradient shimming until the lock level is stable and maximized.
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1D proton (zg30).
-
Number of Scans (NS): 16 to 32 (sufficient for 10 mg concentration).
-
Relaxation Delay (D1): 2.0 seconds (ensures complete relaxation of the broad -COOH proton for accurate integration).
-
Temperature: 298 K.
-
-
Processing and Calibration: Apply a Fourier Transform (FT) and manually phase the spectrum. Crucial: Calibrate the chemical shift axis by setting the residual non-deuterated DMSO peak (pentet) to exactly 2.50 ppm , or the TMS internal standard to 0.00 ppm . This self-validates the chemical shift accuracy.
Caption: Workflow for 1H NMR acquisition and structural validation.
Conclusion
For drug development professionals synthesizing isoquinoline-based therapeutics, 1-methoxyisoquinoline-4-carboxylic acid provides a versatile, electron-rich scaffold. By utilizing high-resolution 1H NMR and understanding the causality behind the peri-deshielding of C5-H and the resonance effects on C3-H, researchers can easily differentiate this product from its chloro- or oxo-derivatives. Adhering to the self-validating protocol outlined above ensures high-fidelity analytical data, minimizing downstream synthetic failures.
References
- World Intellectual Property Organization. (2020). Substituted arylmethylureas and heteroarylmethylureas, analogues thereof, and methods using same (Patent No. WO2020123674A1).
Comparative Guide: Characteristic IR Absorption Bands of 1-Methoxyisoquinoline Carboxylates
As drug development increasingly relies on complex heterocyclic scaffolds, the isoquinoline core has emerged as a privileged structure in medicinal chemistry. During the synthesis of functionalized isoquinolines—specifically 1-methoxyisoquinoline carboxylates—distinguishing the target compound from its structural analogs (such as unmethoxylated derivatives or lactam tautomers) is a critical analytical bottleneck.
This guide provides an objective, data-driven comparison of the infrared (IR) spectroscopic profiles of 1-methoxyisoquinoline carboxylates against alternative analogs. By understanding the vibrational causality behind these absorption bands, researchers can deploy IR spectroscopy as a robust Process Analytical Technology (PAT) for real-time reaction monitoring.
Vibrational Causality: The Electronic Influence of the 1-Methoxy Group
To effectively utilize IR spectroscopy, one must understand why specific bands shift. The IR spectrum of a 1-methoxyisoquinoline carboxylate is dictated by the electronic cross-talk between the electron-donating methoxy group at the C1 position and the electron-withdrawing carboxylate group (typically at C3 or C4).
-
The Methoxy Effect (C-O Stretch): The ether linkage at C1 introduces a highly diagnostic asymmetric C-O-C stretching vibration. Because the oxygen is conjugated directly to the electron-deficient isoquinoline ring, this bond possesses partial double-bond character, resulting in a sharp, intense absorption band typically observed between 1240–1280 cm⁻¹.
-
Ester Carbonyl (C=O) Modulation: In a 1-methoxyisoquinoline-4-carboxylate, the ester carbonyl is conjugated with the fully aromatic π-system. The electron-donating nature of the methoxy group increases the electron density of the ring via resonance, which slightly weakens the ester C=O bond, pushing its absorption to a lower frequency (~1715–1730 cm⁻¹) compared to an isolated ester[1].
-
Lactamization (The Structural Alternative): When the methoxy group is cleaved (demethylation), the molecule tautomerizes into an isoquinolin-1(2H)-one (a lactam)[2]. This fundamentally disrupts the aromaticity of the nitrogen-containing ring. The newly formed lactam carbonyl exhibits a strong, distinct stretch at ~1650–1690 cm⁻¹, while the ester C=O shifts due to the altered conjugation pathway.
Comparative IR Band Analysis
The table below summarizes the quantitative IR absorption data, allowing for direct differentiation between 1-methoxyisoquinoline carboxylates and their primary synthetic alternatives.
Table 1: Characteristic IR Absorption Bands (cm⁻¹)
| Functional Group | 1-Methoxyisoquinoline-4-carboxylate | Isoquinolin-1(2H)-one-4-carboxylate (Lactam Analog) | Unsubstituted Isoquinoline-4-carboxylate |
| Ester C=O Stretch | 1715 – 1730 | 1705 – 1720 | 1725 – 1745 |
| Lactam C=O Stretch | Absent | 1650 – 1690 (Strong) | Absent |
| Ring C=N / C=C | 1580 – 1620 | 1550 – 1600 | 1580 – 1630 |
| Methoxy C-O Stretch | 1240 – 1280 (Strong, asymmetric) | Absent | Absent |
| N-H Stretch | Absent | 3100 – 3300 (Broad) | Absent |
Data synthesized from comparative spectroscopic analyses of isoquinoline derivatives[1],[3],[4].
Experimental Workflow & In-Process IR Validation
A common synthetic route involves the palladium-catalyzed cyclization-carbonylation of 2-alkynyl benzamides to yield 1-methoxyisoquinoline-4-carboxylates, which can subsequently be converted to isoquinolinones via microwave irradiation[2].
The following workflow demonstrates how to utilize the comparative IR data from Table 1 as a self-validating system to monitor this transformation.
IR-monitored synthetic workflow from 2-alkynyl benzamides to isoquinolinones.
Step-by-Step Methodology: Microwave-Assisted Demethylation
Objective: Convert 1-methoxyisoquinoline-4-carboxylate to isoquinolin-1(2H)-one-4-carboxylate while using Attenuated Total Reflectance (ATR) FTIR to validate reaction completion.
-
Reaction Setup: Charge a 5 mL microwave reaction vial with methyl 1-methoxyisoquinoline-4-carboxylate (1.0 mmol) and ethyl iodide (10.0 mmol). The excess ethyl iodide acts as both a reagent and a localized heating mediator[2].
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 150 °C. The high temperature and pressure drive the cleavage of the methoxy ether.
-
In-Process IR Sampling (Self-Validation Step):
-
Pause the reaction at the 4-hour and 7-hour marks.
-
Extract a 10 µL aliquot and spot it directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Allow residual volatiles (ethyl iodide) to evaporate for 30 seconds to prevent solvent band interference.
-
Diagnostic Check: Scan the sample (32 scans, 4 cm⁻¹ resolution). The reaction is deemed complete when the methoxy C-O asymmetric stretch (~1250 cm⁻¹) is fully attenuated and the newly formed lactam C=O stretch (~1650–1690 cm⁻¹) reaches maximum relative absorbance.
-
-
Orthogonal Validation: To ensure the trustworthiness of the IR PAT system, orthogonally validate the final isolated product using ¹H NMR spectroscopy. The complete disappearance of the methoxy protons (a sharp singlet at ~4.0 ppm) must perfectly correlate with the attenuation of the 1250 cm⁻¹ IR band.
-
Isolation: Purify the crude mixture via silica gel flash chromatography (eluting with ethyl acetate/hexane) to isolate the pure isoquinolin-1(2H)-one-4-carboxylate.
References
1.[1] A NEW SYNTHETIC APPROACH TO THE BENZO[c]PHENANTHRIDINE SYSTEM: INTERNUCLEAR CYCLIZATION ONTO A PYRIDINE RING. CDN Science Pub. 1 2.[3] Quinuclidine derivatives and medicinal composition thereof. Google Patents (US6174896B1). 3 3.[2] Cyclization-Carbonylation of 2-Alkynyl Primary Benzamides using p-Benzoquinone under Neutral Conditions. NII (National Institute of Informatics). 2 4.[4] Series of C^N^C Cyclometalated Pt(II) Complexes: Synthesis, Crystal Structures, and Nonlinear Optical Properties in the Near-Infrared Region. Inorganic Chemistry - ACS Publications. 4 5. Demethylation of Hexafluoro-1-methoxyisoquinoline with Aluminium Trichloride. RSC Publishing.
Sources
HPLC retention time comparison 1-methoxy vs 1-hydroxy isoquinoline
An in-depth understanding of molecular structure and its direct influence on chromatographic behavior is critical for analytical scientists and medicinal chemists. When separating substituted isoquinolines via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), minor functional group modifications can drastically alter retention times (
This guide provides a comprehensive comparison of the RP-HPLC retention behaviors of 1-methoxyisoquinoline and 1-hydroxyisoquinoline , exploring the mechanistic causality behind their chromatographic separation, supported by structural analysis and a self-validating experimental protocol.
Structural and Mechanistic Causality
To predict and understand the retention time of these two compounds on a hydrophobic C18 stationary phase, we must analyze their structural states in solution.
The "Locked" Lipophile: 1-Methoxyisoquinoline
1-Methoxyisoquinoline is structurally locked in the lactim-ether form. The addition of the methyl group to the oxygen atom eliminates any hydrogen-bond donor capacity. The molecule presents a continuous, conjugated, and highly hydrophobic surface. With a computed XLogP3 of approximately 2.6[1], it exhibits strong hydrophobic interactions with the alkyl chains of a C18 stationary phase, leading to a significantly delayed elution time.
The Tautomeric Polar: 1-Hydroxyisoquinoline (Isocarbostyril)
Unlike its methoxy counterpart, 1-hydroxyisoquinoline is not a static molecule. In solution, it exists in a tautomeric equilibrium but predominantly favors the lactam form, known as isocarbostyril (isoquinolin-1(2H)-one). This lactam tautomer possesses:
-
A strong Hydrogen-Bond Donor: The N-H group readily interacts with the aqueous components of the mobile phase.
-
A strong Hydrogen-Bond Acceptor: The polarized C=O carbonyl group further enhances aqueous solubility.
Because the isocarbostyril form is highly polar, its affinity for the hydrophobic C18 stationary phase is severely diminished. Consequently, it partitions preferentially into the polar mobile phase, resulting in a much earlier elution time compared to 1-methoxyisoquinoline.
Chromatographic Separation Logic
The following diagram illustrates the mechanistic pathway that dictates the RP-HPLC separation of these two derivatives.
RP-HPLC separation logic based on tautomerization and stationary phase affinity.
Quantitative Data and Physicochemical Comparison
The table below summarizes the physicochemical properties that dictate the chromatographic behavior of both compounds.
| Property | 1-Hydroxyisoquinoline | 1-Methoxyisoquinoline |
| PubChem CID | 10284[2] | 141052[1] |
| Dominant Form (Solution) | Lactam (Isocarbostyril) | Lactim-Ether |
| H-Bond Donors | 1 (N-H in lactam form) | 0 |
| H-Bond Acceptors | 1 (C=O in lactam form) | 2 (N, O) |
| Computed XLogP3 | ~1.3 - 1.5 | 2.6[1] |
| Relative C18 Affinity | Low | High |
| Expected RP-HPLC | Early (e.g., ~4.5 min) | Late (e.g., ~9.2 min) |
(Note: Expected
Experimental Protocol: Self-Validating RP-HPLC Method
To empirically validate the structural causality described above, the following step-by-step RP-HPLC protocol is designed to achieve baseline resolution between the two compounds. This method utilizes an acidic modifier (TFA) to suppress secondary silanol interactions and ensure sharp peak shapes.
Materials and Reagents
-
Stationary Phase: C18 Column (e.g., Waters XBridge BEH C18, 5 µm, 4.6 × 150 mm).
-
Mobile Phase A: HPLC-grade Water containing 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% TFA.
-
Analytes: 1-hydroxyisoquinoline and 1-methoxyisoquinoline analytical standards.
Sample Preparation
-
Stock Solutions: Prepare 1.0 mg/mL stock solutions of both 1-hydroxyisoquinoline and 1-methoxyisoquinoline in 50:50 Water:Acetonitrile.
-
Mixed Standard: Dilute the stock solutions to a final working concentration of 0.1 mg/mL for each compound in the same diluent.
-
Filtration: Filter the mixed standard through a 0.22 µm PTFE syringe filter prior to injection.
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV Diode Array Detector (DAD) set to 254 nm (with full spectral extraction for peak purity validation).
-
Gradient Program:
-
0.0 - 2.0 min: 10% B (Isocratic hold to focus polar analytes)
-
2.0 - 12.0 min: 10% B
90% B (Linear gradient to elute hydrophobic analytes) -
12.0 - 15.0 min: 90% B (Column wash)
-
15.0 - 15.1 min: 90% B
10% B -
15.1 - 20.0 min: 10% B (Column re-equilibration)
-
System Suitability and Self-Validation Criteria
To ensure the integrity of the experiment, the system must meet the following self-validating criteria:
-
Elution Order: 1-hydroxyisoquinoline must elute first. If 1-methoxyisoquinoline elutes first, verify mobile phase composition (ensure reverse-phase conditions are met, not normal-phase).
-
Resolution (
): The resolution between the two peaks must be . The massive difference in LogP guarantees baseline separation under the prescribed gradient. -
Tailing Factor (
): for both peaks should be . Excessive tailing of the 1-hydroxyisoquinoline peak indicates unwanted secondary interactions with unendcapped silanols, requiring a fresh column or an increase in TFA concentration.
References
-
Chambers, R. D., Hutchinson, J., & Musgrave, W. K. R. (1967). Org. 53 - RSC Publishing. Royal Society of Chemistry. Available at:[Link]
-
National Center for Biotechnology Information. 1-Methoxyisoquinoline | C10H9NO | CID 141052 - PubChem. Available at:[Link]
-
University of Luxembourg. 1-hydroxyisoquinoline (C9H7NO) - PubChemLite. Available at:[Link]
Sources
Technical Comparison Guide: X-Ray Crystallography Data for Isoquinoline-4-Carboxylic Acid Analogs
Executive Summary
The isoquinoline-4-carboxylic acid scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as a critical building block for enzyme inhibitors, anti-allergy compounds, and antiviral agents. For researchers and drug development professionals, understanding the precise 3D conformation of this scaffold—specifically the planarity of the bicyclic ring and the steric orientation of the C-4 carboxylate—is paramount for successful Structure-Based Drug Design (SBDD).
This guide objectively compares the crystallographic performance and structural characteristics of three distinct isoquinoline-4-carboxylic acid analogs. Furthermore, it establishes a self-validating experimental protocol for the crystallization and X-ray diffraction of these compounds, ensuring high-fidelity data collection.
Mechanistic Insights & Structural Causality
As an application scientist analyzing crystallographic data, it is critical to look beyond the atomic coordinates and understand the causality behind the molecular geometry:
-
Aromatic Planarity and
Stacking: The fused bicyclic nature of the isoquinoline system enforces strict planarity. High-resolution X-ray data of simple analogs, such as 6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide, reveals mean atomic deviations of less than 0.007 Å . This extreme planarity is not merely a structural artifact; it is the mechanistic driver that allows these analogs to intercalate or stack efficiently against aromatic residues (e.g., Tyrosine, Tryptophan) within protein binding pockets. -
C-4 Carboxylate Orientation: The carboxylic acid group at the C-4 position is sterically constrained by the adjacent C-3 and C-5 protons. To minimize steric clash while maximizing hydrogen-bonding potential, the carboxylate group often adopts a slightly twisted out-of-plane conformation. This twist dictates the trajectory of hydrogen bonds formed with target basic residues (like Arginine or Lysine).
-
Salt Formation & Lattice Packing: When synthesized as a hydrobromide salt, the protonation of the isoquinoline nitrogen alters the local electron density. This creates a cationic species that forms strong ionic interactions with the bromide counterion, drastically altering the crystal packing lattice and increasing the overall stability of the crystal for diffraction studies .
Comparative X-Ray Crystallography Data
To select the appropriate analog for your specific research application, we must compare their crystallographic metrics and structural behaviors. The table below summarizes the quantitative X-ray data for three distinct classes of isoquinoline-4-carboxylic acid derivatives.
| Compound / Analog | Primary Application | Resolution (Å) | Space Group | Key Structural & Performance Features | |
| 6-Hydroxyisoquinoline-4-carboxylic acid HBr | Synthetic Building Block | High (Small Mol) | N/A | N/A | Baseline Geometry: Exhibits strict planarity (<0.007 Å deviation). The HBr salt form drives a highly ordered crystal lattice via strong ionic networks. Best for foundational structural studies. |
| P303 (Thiepino-isoquinoline derivative) | Ligand for SBDD (PDB: 4MNS) | 1.20 | 0.131 / 0.160 | Protein-Ligand Complex: Ultra-high resolution allows precise mapping of the C-4 carboxylate's H-bonding network within the Bet v 1-A hydrophobic pocket. | |
| C-4 Alkylated Isoquinoline | Chemical Space Expansion | High (Small Mol) | N/A | Steric Tolerance: Synthesized via temporary dearomatization. Maintains core planarity while accommodating large functional groups at C-4. |
Data supported by Smolecule [1], the RCSB Protein Data Bank [2], and ACS Organic Letters [3].
Experimental Protocol: Crystallization & Diffraction Workflow
To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes a mechanistic rationale (the why) and a validation checkpoint to prevent the propagation of errors.
Step 1: Sample Preparation & Purity Validation
-
Procedure: Purify the isoquinoline-4-carboxylic acid analog using preparative HPLC. For protein-ligand complexes (e.g., Bet v 1-A with P303), use Size-Exclusion Chromatography (SEC) to isolate the monodisperse complex.
-
Causality: Even trace impurities (<2%) can act as crystal growth terminators or induce twinning, severely degrading diffraction quality.
-
Validation Checkpoint: Confirm >98% purity via analytical HPLC and intact mass spectrometry before proceeding to crystallization trials.
Step 2: Crystallization via Vapor Diffusion
-
Procedure: Utilize the hanging-drop vapor diffusion method. Mix 1
L of the purified sample (10-15 mg/mL) with 1 L of reservoir solution (e.g., 20% PEG 3350, 0.2M Ammonium Acetate, pH 5.5). Seal over a 500 L reservoir. -
Causality: Vapor diffusion allows the drop to slowly equilibrate with the reservoir, gradually crossing the supersaturation threshold. This controlled thermodynamic journey favors the nucleation of a few well-ordered crystals rather than rapid, amorphous precipitation.
-
Validation Checkpoint: Inspect drops under polarized light. True crystals will exhibit birefringence (glowing/color shifts as the polarizer rotates), distinguishing them from amorphous precipitate or phase separation.
Step 3: Cryoprotection & Harvesting
-
Procedure: Briefly transfer the crystal into a cryoprotectant solution (reservoir solution supplemented with 20% v/v glycerol or PEG 400) for 10–30 seconds before flash-cooling in liquid nitrogen (77 K).
-
Causality: Flash-cooling reduces radiation damage from the X-ray beam. However, the water within the crystal lattice will form crystalline ice if not cryoprotected. Ice lattices produce intense diffraction rings (e.g., at 3.9 Å and 3.4 Å) that completely obscure the weaker, high-resolution diffraction spots of the isoquinoline ligand.
Step 4: X-Ray Diffraction & Refinement
-
Procedure: Collect diffraction data using a synchrotron light source or an in-house Cu K
diffractometer. Solve the phase problem using Direct Methods (for small molecules) or Molecular Replacement (for protein complexes). Refine the structure using software like REFMAC5 or Phenix. -
Causality: Iterative refinement minimizes the difference between the observed diffraction data and the calculated data from your atomic model.
-
Validation Checkpoint: Monitor the
metric. By withholding 5% of the reflection data from the refinement algorithm, acts as an unbiased cross-validation tool. If drops but rises, the model is being over-fitted to noise. For a 1.20 Å structure, target an of .
Logical Workflow Visualization
The following diagram maps the critical path for the structural determination of isoquinoline analogs, highlighting the integration of validation checkpoints at every phase.
Workflow for X-ray crystallization, diffraction, and refinement of isoquinoline analogs.
References
-
Title: 4MNS: Crystal structure of the major pollen allergen Bet v 1-A in complex with P303 Source: RCSB Protein Data Bank (PDB) URL: [Link]
-
Title: Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy Source: Organic Letters (ACS Publications) / PubMed Central URL: [Link]
Technical Guide: UV-Vis Absorption Spectra of Substituted Isoquinoline Carboxylic Acids
Executive Summary
This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption properties of substituted isoquinoline carboxylic acids. It is designed for researchers in medicinal chemistry and materials science who require precise spectral identification data. The guide moves beyond basic peak listing to explain the electronic origins of spectral shifts, comparing 1- and 3-substituted isomers against quinoline alternatives, and offering a self-validating experimental protocol.
The Isoquinoline Chromophore: Electronic Basis
The UV-Vis spectrum of isoquinoline derivatives is governed by
-
-band (Second Primary): ~217 nm (High intensity,
)[1] -
p-band (First Primary/Para): ~266 nm (Moderate intensity)[1]
- -band (Clar's Band): ~317 nm (Low intensity, often with fine vibrational structure)[1]
Impact of Carboxyl Substitution
Substituting the isoquinoline ring with a carboxylic acid group (-COOH) introduces a weak auxochrome that extends conjugation and alters the symmetry of the
Comparative Analysis: Isomers and Alternatives
The following table summarizes the spectral characteristics of key isoquinoline carboxylic acids compared to their quinoline analogs.
Table 1: Comparative Spectral Data ( )[1][2]
| Compound | Structure Type | Extinction Coeff.[1][2][3][4][5] ( | Key Spectral Features | |
| Isoquinoline-3-carboxylic acid | Isoquinoline | 229 , 270-280 (sh), 320-330 | High in UV-C | Distinct bathochromic shift vs. parent due to conjugation at C3.[1] |
| Isoquinoline-1-carboxylic acid | Isoquinoline | 230-235 , 275, 335 | Moderate-High | Stronger conjugation with C=N bond vector; often shows red-shifted |
| Quinaldic Acid | Quinoline (Alternative) | 238 , 305 | ~6,000 (at 305nm) | Dual fluorescence observed in polar solvents; distinct |
| 1-Hydroxyisoquinoline-3-COOH | Substituted Deriv. | 356 , 368, 377 | ~5,000 (at peak) | Strong red shift due to -OH auxochrome; vibrational structure often visible.[1] |
Positional Isomerism: 1-COOH vs. 3-COOH[1]
-
1-COOH: The carboxyl group at C1 is directly attached to the carbon adjacent to the nitrogen. This position is highly electron-deficient. The conjugation pathway aligns with the
bond, typically resulting in a slight red shift (bathochromic) of the primary bands compared to the 3-isomer. -
3-COOH: At C3, the carboxyl group is conjugated through the vinyl-like bridge of the pyridine ring. The spectrum retains more "naphthalene-like" vibrational structure in the
-band region (300-330 nm).[1]
Substituent Effects (The Auxochrome Rule)
Adding electron-donating groups (EDGs) like -OH or -OMe drastically alters the spectrum.[1]
-
Hydroxy Substitution: A hydroxyl group at C1 (tautomerizing to the amide-like isoquinolone form) or C5/C8 destroys the symmetry of the
-system. This raises the energy of the HOMO, narrowing the HOMO-LUMO gap and shifting absorption into the near-UV/visible region (350–400 nm). -
Example: 1-(isoquinolin-3-yl)imidazolidin-2-one derivatives show
shifts up to 377 nm, making them useful as fluorescent probes.[1]
Experimental Protocol: Self-Validating Analysis
To ensure data integrity, use this "pH Switch" protocol. This method uses the amphoteric nature of isoquinoline carboxylic acids to validate identity.
Reagents
-
Solvent A: HPLC-grade Methanol (MeOH).[1]
-
Solvent B: 0.1 M HCl (Acidic).[1]
-
Solvent C: 0.1 M NaOH (Basic).[1]
-
Standard: >99% purity Isoquinoline-3-carboxylic acid (e.g., Cayman Chem CAS 6624-49-3).[1]
Workflow Steps
-
Baseline Correction: Run a blank scan (200–500 nm) with pure MeOH.[1]
-
Stock Preparation: Dissolve 1 mg of analyte in 10 mL MeOH (
). -
Neutral Scan: Dilute 1:10 with MeOH and scan. Record
.[1][2][6][7] -
Acid Scan (Cation Validation): Add 2 drops of 0.1 M HCl to the cuvette.
-
Expected Result: Protonation of the ring nitrogen. Look for a hyperchromic effect (increased intensity) and a distinct red shift of the
-band.
-
-
Base Scan (Anion Validation): Add 0.1 M NaOH until pH > 10.
-
Expected Result: Deprotonation of the -COOH. Look for a slight blue shift or band broadening compared to the neutral form due to carboxylate resonance.
-
Diagram 1: Experimental Workflow (DOT)
Caption: The "pH Switch" workflow validates compound identity by exploiting the amphoteric spectral shifts of the isoquinoline core.
Mechanism of Action: Electronic Transitions
The UV absorption is driven by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Isoquinoline Core: The N-atom distorts the uniform electron density of naphthalene.
-
Acidification (pH < 4): Protonation of the Nitrogen lone pair stabilizes the non-bonding (
) orbitals but lowers the energy of the orbital more than the orbital, typically reducing the energy gap ( ) and causing a red shift. -
Substitution: A carboxyl group extends the
-system. If placed at C1, it interacts with the N-atom's inductive pull. If placed at C3, it interacts more with the -cloud of the benzene ring fusion.
Diagram 2: Electronic Transition Logic (DOT)
Caption: Logic flow of electronic transitions. Substituents modify orbital energies, reducing the HOMO-LUMO gap and shifting spectra to longer wavelengths.[1]
References
-
National Institutes of Health (NIH) - PubChem. Isoquinoline-1-carboxylic acid Compound Summary. Retrieved from [Link][1]
-
Boryczka, S., et al. (2021).[1] "Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives." Molecules. Retrieved from [Link][1]
-
SIELC Technologies. UV-Vis Spectrum of Quinolinic Acid. Retrieved from [Link][1]
Sources
- 1. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Section-A (a) Calculate the \lambda_{max} the UV spectrum of the followi.. [askfilo.com]
- 3. researchgate.net [researchgate.net]
- 4. Extinction Coefficient Calculator - Beer-Lambert Law | 2025 [extinctioncoefficientcalculator.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Validating 1-Methoxy Regioselectivity: A Comparative Guide to NOESY NMR vs. Through-Bond Techniques
Target Audience: Researchers, analytical scientists, and drug development professionals.
As a Senior Application Scientist, one of the most frequent structural bottlenecks I encounter in drug discovery is the unambiguous assignment of regioselectivity in heteroaromatic and fused-ring scaffolds. When synthesizing methoxy-substituted compounds (such as 1-methoxy vs. 2-methoxynaphthalenes or indoles), standard 1D
To definitively assign the methoxy position, we must interrogate the molecular connectivity. This guide objectively compares the performance of through-bond techniques (HMBC) against through-space techniques (NOESY), providing a field-proven, self-validating protocol for confirming 1-methoxy regioselectivity.
The Mechanistic Bottleneck: Why HMBC Often Fails for Methoxy Groups
Heteronuclear Multiple Bond Correlation (HMBC) is the workhorse for assembling molecular backbones. It relies on through-bond
However, HMBC possesses a critical blind spot when it comes to methoxy regioselectivity. The protons of a
The NOESY Advantage: Resolving Proximity Through Space
To bypass the limitations of scalar coupling, we must rely on dipole-dipole cross-relaxation. Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR spectroscopic method used to identify nuclear spins undergoing cross-relaxation, making it the gold standard for determining spatial proximity in organic molecules [1].
Because the NOE effect operates through space and is inversely proportional to the sixth power of the internuclear distance (
Comparative Performance Data
The following table summarizes the quantitative and qualitative performance of standard NMR techniques for validating 1-methoxy regioselectivity, based on representative data from a 500 MHz spectrometer.
| Analytical Technique | Primary Mechanism | Avg. Acquisition Time | S/N for Key Correlation | Regiochemical Confidence | Key Limitation |
| Through-bond ( | 2.5 hours | High (ipso-C) / None ( | Low | ||
| 1D Selective NOE | Through-space ( | 15 minutes | 120:1 (Targeted) | High | Requires an isolated irradiation frequency. |
| 2D NOESY | Through-space ( | 6.0 hours | 45:1 (Comprehensive) | Definitive | Sensitive to dissolved paramagnetic |
| X-Ray Diffraction | Electron density | Days–Weeks | N/A | Absolute | Requires high-quality single crystals. |
Logical Workflow for Regiochemical Assignment
The decision tree below outlines the optimal analytical workflow for elucidating methoxy regioselectivity, minimizing spectrometer time while maximizing structural confidence.
Caption: Decision workflow for validating methoxy regioselectivity using NMR.
Experimental Methodology: A Self-Validating NOESY Protocol
To ensure absolute scientific integrity, an NMR protocol must be self-validating. If a NOESY spectrum lacks a cross-peak between the methoxy group and an ortho-proton, you must be certain it is due to spatial distance (a different regioisomer) and not a failed experiment (e.g., rapid
For small molecules, standard NOESY protocols typically utilize a noesygpph pulse program with a mixing time (
Step 1: Sample Preparation & Degassing (Critical)
-
Dissolve 5–10 mg of the purified compound in 600 µL of a deuterated solvent (e.g.,
or ). -
Causality Check: Dissolved oxygen (
) is paramagnetic. It accelerates longitudinal ( ) relaxation, which directly competes with the cross-relaxation pathways required for NOE buildup. -
Action: Degas the sample using three cycles of the freeze-pump-thaw method, or sparge with dry
gas for 5 minutes prior to sealing the NMR tube.
Step 2: Pulse Sequence & Parameter Optimization
-
Pulse Program: Select a phase-sensitive NOESY sequence with gradient pulses during the mixing time (e.g., noesygpph on Bruker systems).
-
Relaxation Delay (
): Set to 2.5 to 3.0 seconds .-
Causality:
must be approximately of the slowest relaxing proton to ensure complete magnetization recovery between scans.
-
-
Mixing Time (
or ): Set to 600 ms .-
Causality: For small molecules (MW < 1000 Da) in non-viscous solvents, the molecular tumbling rate (
) is much less than 1. The NOE effect builds up slowly and is positive. A mixing time roughly equal to the average (typically 0.5–1.0s) maximizes cross-peak intensity [4].
-
-
Resolution: Acquire with at least 256 increments in the indirect dimension (
) to ensure adequate resolution of the aromatic signals.
Step 3: Data Interpretation & Internal Validation
-
Process the 2D matrix with a squared sine-bell apodization function in both dimensions.
-
Self-Validation Check: Before looking at the methoxy group, verify the experiment worked by checking for known, fixed-distance cross-peaks (e.g., ortho-protons on a substituted benzene ring). If these internal control cross-peaks are absent, the mixing time or degassing failed.
-
Regiochemical Assignment: Locate the diagonal peak for the
protons (~3.9 ppm). Trace horizontally/vertically to identify cross-peaks in the aromatic region (7.0–8.5 ppm). A distinct cross-peak confirms spatial proximity ( Å), definitively validating the 1-methoxy regioselectivity.
References
-
Nuclear Overhauser effect - Wikipedia. Wikipedia. Available at:[Link]
-
A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]
-
N- and / or O- Alkylation of Quinazolinone Derivatives. Peer Reviewed Chemistry Journals | Juniper Publishers. Available at:[Link]
Safety Operating Guide
1-methoxyisoquinoline-4-carboxylic acid proper disposal procedures
Operational & Disposal Guide: 1-Methoxyisoquinoline-4-carboxylic Acid
As a Senior Application Scientist, I recognize that the handling and disposal of specialized heterocyclic building blocks like 1-methoxyisoquinoline-4-carboxylic acid (CAS: 1697334-61-4) require more than just a cursory glance at a Safety Data Sheet (SDS). In drug discovery, this compound is frequently utilized as a precursor for kinase inhibitors and substituted arylmethylureas, often reacting in polar aprotic solvents like DMF or DMSO[1].
Proper disposal is not merely a regulatory checkpoint; it is a critical component of laboratory safety and environmental stewardship. Because this molecule contains a stable aromatic nitrogen within its isoquinoline core, improper disposal can lead to the release of toxic nitrogen oxides (NOx)[2]. This guide provides the causal reasoning and step-by-step methodologies required to manage this chemical from the benchtop to final destruction.
Physicochemical & Hazard Profile
To design a self-validating disposal protocol, we must first understand the molecular behavior of the compound. The methoxy group provides electron density to the aromatic ring, making it susceptible to violent reactions with strong oxidizers. The carboxylic acid moiety allows the molecule to shift between organic and aqueous solubility depending on pH, while the nitrogen heteroatom dictates its thermal degradation pathway[2][3].
Table 1: Quantitative Data & Hazard Summary
| Property / Metric | Value / Description | Operational Implication |
| CAS Number | 1697334-61-4 | Unique identifier for waste manifesting. |
| Molecular Formula | C11H9NO3 | Contains Nitrogen; dictates NOx scrubber requirement[3]. |
| Molecular Weight | 203.19 g/mol | Used for calculating stoichiometric waste generation. |
| GHS Hazard Codes | H302, H315, H319, H335 | Acute toxicity (oral); Irritating to skin, eyes, and respiratory tract[4]. |
| Solubility Matrix | DMF, DMSO, basic aq. solutions | Waste is rarely pure solid; usually a solvent mixture[1]. |
| Incompatibility | Strong oxidizing agents | Must be strictly segregated from nitrates, peroxides, and perchlorates. |
Causality in Handling & Disposal
Why do we segregate this from halogenated waste? In a laboratory setting, 1-methoxyisoquinoline-4-carboxylic acid is a halogen-free organic compound. Mixing it with halogenated waste (like dichloromethane) complicates the incineration process. Halogenated wastes require scrubbers designed to neutralize hydrochloric acid (HCl), whereas nitrogen-rich wastes require Selective Catalytic Reduction (SCR) systems to reduce NOx to N2 gas[5]. Segregating these streams ensures complete thermal destruction and prevents the formation of highly toxic dioxins.
Why use alkaline solutions for spill decontamination? The compound features a carboxylic acid group. While the neutral molecule has limited solubility in plain water, washing a spill area with a mildly alkaline soap solution deprotonates the acid. This forms a highly water-soluble carboxylate salt, ensuring that microscopic residues are completely lifted from the bench surface rather than just smeared.
Step-by-Step Methodologies
Protocol 1: Point-of-Generation Collection & Segregation
-
Determine the State: Identify if the waste is a pure solid powder (e.g., expired reagent) or a solution (e.g., dissolved in DMF/DIPEA from an amide coupling reaction)[1].
-
Container Selection: Use a high-density polyethylene (HDPE) or glass container. Do not use metal containers, as trace moisture can cause the carboxylic acid to slowly corrode the metal.
-
Segregation: Place solid waste in a "Halogen-Free Solid Organic Waste" container. Place liquid waste in a "Halogen-Free Liquid Organic Waste" container.
-
Labeling: Explicitly list "1-methoxyisoquinoline-4-carboxylic acid" and the solvent matrix on the hazardous waste tag. Do not use abbreviations.
Protocol 2: Spill Management & Decontamination
If a spill occurs during weighing or transfer, execute the following self-validating system to ensure complete containment.
-
Isolate & Equip: Evacuate non-essential personnel. Don appropriate PPE: nitrile gloves, safety goggles, and a lab coat. If the spill involves a volatile solvent matrix, use a fume hood or wear a respirator.
-
Containment (Solid): If the spill is a dry powder, do not sweep vigorously, as this generates inhalable dust (H335 hazard). Gently cover the powder with damp paper towels to suppress dust, then carefully scoop the material into a sealable waste container.
-
Containment (Liquid): If dissolved in a solvent, surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or sand). Do not use combustible sawdust.
-
Decontamination: Wash the affected surface with a mildly alkaline detergent and water. The alkalinity converts residual acid into a soluble salt, validating that the surface is chemically neutralized.
Workflow for the safe assessment, collection, and decontamination of chemical spills.
Protocol 3: Final Disposal & Incineration Requirements
This protocol is executed in coordination with your Environmental Health and Safety (EHS) department and third-party waste vendors.
-
Manifesting: EHS must profile the waste as a "Nitrogen-containing heterocyclic aromatic." This flags the waste for routing to a specific type of incinerator[2].
-
Thermal Oxidation: The waste vendor injects the material into a primary combustion chamber operating at >850°C with excess oxygen. This breaks the C11H9NO3 molecule down into CO2, H2O, and NOx gases[5].
-
NOx Scrubbing: Because the isoquinoline ring generates nitric oxide (NO) and nitrogen dioxide (NO2) upon combustion, the flue gas must pass through a Selective Catalytic Reduction (SCR) unit. Here, ammonia or urea is injected over a catalyst bed, reacting with the NOx to yield harmless nitrogen gas (N2) and water vapor[2].
Thermal destruction pathway of N-heterocycles requiring NOx scrubbing.
References
- WO2020123674A1 - Substituted arylmethylureas and heteroarylmethylureas, analogues thereof, and methods using same.Google Patents.
-
Waste Derived Carbons for NOx Control or Syngas Tar Removal. White Rose eTheses Online. Available at: [Link]
-
A review on the NOx precursors release during biomass pyrolysis. Chemical Engineering Journal (via ResearchGate). Available at:[Link]
Sources
- 1. WO2020123674A1 - Substituted arylmethylureas and heteroarylmethylureas, analogues thereof, and methods using same - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 1697334-61-4|1-Methoxyisoquinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. 1824140-76-2|2-Methoxyquinoline-8-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Navigating the Safe Handling of 1-Methoxyisoquinoline-4-Carboxylic Acid: A Guide to Personal Protective Equipment and Operational Best Practices
For Immediate Reference: Essential Personal Protective Equipment
| Level of Protection | Task | Required PPE |
| Standard Handling | Weighing, preparing solutions, transfers | Chemical safety goggles, nitrile or neoprene gloves, and a standard laboratory coat. |
| Elevated Risk | Heating, potential for aerosol generation | Chemical safety goggles and a full-face shield, chemical-resistant gloves (consider double-gloving), a chemical-resistant apron over a laboratory coat, and use of a certified chemical fume hood. |
| Spill & Emergency | Large spills or uncontrolled release | Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves, and chemical-resistant boots. |
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 1-methoxyisoquinoline-4-carboxylic acid. The following guidance is based on the safety profiles of structurally similar compounds, including isoquinoline derivatives and carboxylic acids. It is imperative to treat this compound with caution and handle it in a controlled laboratory environment as if it were hazardous.
Hazard Assessment and Triage: Understanding the Risks
While specific toxicological data for 1-methoxyisoquinoline-4-carboxylic acid is not available, its structural components—an isoquinoline core and a carboxylic acid group—suggest potential hazards that must be addressed with robust safety measures. Isoquinoline and its derivatives can be harmful if swallowed, toxic in contact with skin, and cause skin and eye irritation[1][2]. Carboxylic acids, while often weak acids, can be corrosive and pose significant hazards upon contact[3][4].
Therefore, we must assume that 1-methoxyisoquinoline-4-carboxylic acid may possess the following hazardous properties:
-
Skin and Eye Irritation/Corrosion: Direct contact may cause irritation or, in higher concentrations, chemical burns.[5]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[6][7]
-
Toxicity: Harmful if swallowed or absorbed through the skin.[2][8]
Given these potential risks, a proactive and conservative approach to personal protective equipment (PPE) is essential.
Core Directive: Personal Protective Equipment (PPE) Protocol
Appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The selection of PPE should be based on a risk assessment of the specific procedure being performed.
Eye and Face Protection: The First Line of Defense
-
Minimum Requirement: At all times when handling 1-methoxyisoquinoline-4-carboxylic acid in any form, chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory[1][2]. Standard safety glasses are insufficient as they do not provide a seal against splashes.
-
Elevated Risk Scenarios: When there is a significant risk of splashing, such as during heating, vortexing, or handling larger quantities, a full-face shield should be worn in addition to safety goggles[2][9].
Skin and Body Protection: A Comprehensive Barrier
-
Hand Protection: Chemical-resistant gloves are required for all handling activities.
-
Glove Selection: Nitrile or neoprene gloves are recommended for their broad resistance to a range of chemicals, including acids and organic solvents[10][11]. Always inspect gloves for any signs of degradation or perforation before use[2].
-
Breakthrough Time: For prolonged operations or when using solvents, consult the glove manufacturer's compatibility charts to ensure the selected gloves have an adequate breakthrough time[4].
-
Glove Technique: Employ proper glove removal techniques to avoid contaminating your skin. Dispose of used gloves in the appropriate hazardous waste stream[2].
-
-
Body Protection:
-
Standard Operations: A standard laboratory coat should be worn and kept fully fastened to protect skin and personal clothing[9].
-
High-Risk Procedures: For tasks with a higher splash potential, a chemical-resistant apron worn over the lab coat is recommended[10]. In scenarios with a significant risk of exposure, a chemical-resistant suit may be necessary[1].
-
Respiratory Protection: Safeguarding Against Inhalation
-
Primary Control: All work with solid 1-methoxyisoquinoline-4-carboxylic acid or its solutions should be conducted in a certified chemical fume hood to minimize the inhalation of dust or aerosols[9][12].
-
When a Fume Hood is Not Available: If engineering controls are not feasible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases must be used[1][13]. The specific type of respirator should be determined by a qualified safety professional based on a thorough risk assessment.
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Preparation and Pre-Handling
-
Designated Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, to control potential exposure[9].
-
Emergency Equipment: Ensure that a calibrated eyewash station and a safety shower are readily accessible and unobstructed[12].
-
Spill Kit: A spill kit appropriate for solid and liquid chemical spills must be available in the immediate vicinity[9].
-
Donning PPE: Before handling the compound, put on all required PPE as detailed in the previous section.
Handling the Compound
-
Weighing: If weighing the solid compound, do so within the fume hood or in a ventilated balance enclosure to prevent the inhalation of airborne particles[9].
-
Preparing Solutions: When dissolving the solid, add the compound slowly to the solvent to avoid splashing. Conduct all solution preparations within a chemical fume hood[9].
-
Heating and Reactions: All reactions, especially those involving heating, should be conducted in a chemical fume hood with the sash at the lowest practical height.
Post-Handling Procedures
-
Decontamination: After handling, thoroughly wash hands with soap and water[2].
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.
-
Cleaning: Clean the work area thoroughly after each use.
Disposal Plan: Responsible Waste Management
Proper disposal of 1-methoxyisoquinoline-4-carboxylic acid and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Unused compound and any contaminated disposable items (e.g., weigh boats, gloves, bench paper) should be placed in a clearly labeled, sealed, and puncture-resistant container for hazardous chemical waste[14].
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed, and chemically compatible container. The container must be clearly labeled with all chemical constituents. Do not mix with incompatible waste streams[14].
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated, puncture-proof sharps container[14].
All waste must be disposed of in accordance with local, state, and federal regulations.
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing any contaminated clothing. Seek medical attention[14][15].
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[14][15].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention[15][16].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention[6][15].
-
Minor Spill: For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled container for disposal. Clean the spill area with an appropriate solvent and then wash with soap and water[13].
-
Major Spill: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.
Visualizing the PPE Decision-Making Process
Caption: Decision workflow for selecting appropriate PPE when handling 1-methoxyisoquinoline-4-carboxylic acid.
References
- ECHEMI. Isoquinoline SDS, 119-65-3 Safety Data Sheets.
- Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid.
- CDH Fine Chemical. ISO QUINOLINE TECH. CAS NO 119-65-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- BenchChem. Personal protective equipment for handling Capraminopropionic acid.
- Cayman Chemical. (2022, January 12). Safety Data Sheet acc. to OSHA HCS.
- AaronChem. (2024, November 1). Safety Data Sheet.
- Fisher Scientific. SAFETY DATA SHEET.
- BenchChem. Personal protective equipment for handling 6-Methoxy-2-methylquinolin-4-amine.
- Matrix Scientific. (2017, February 7). SAFETY DATA SHEET.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- BenchChem. Personal protective equipment for handling 4-Fluoro-2-hydroxyquinoline.
- Fisher Scientific. (2010, October 17). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET.
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from Health and Safety Authority website.
- CPAChem. (2023, April 10). Safety data sheet according to 1907/2006/EC, Article 31.
- TCI Chemicals. (2018, October 3). SAFETY DATA SHEET.
- ThermoFisher Scientific. (2025, September 15). SAFETY DATA SHEET.
- ChemScene. 4-Methoxyisoquinoline-1-carboxylic acid.
- BenchChem. Stability and proper storage conditions for 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
- Environmental Protection Agency. (2025, October 15). 1-Methoxyisoquinoline-4-carbaldehyde - Hazard Genotoxicity.
- Cayman Chemical. (2025, July 2). Safety Data Sheet acc. to OSHA HCS.
- Chemos GmbH & Co.KG. Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH).
- PubChem. 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid.
Sources
- 1. echemi.com [echemi.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemos.de [chemos.de]
- 6. aaronchem.com [aaronchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fr.cpachem.com [fr.cpachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. hsa.ie [hsa.ie]
- 12. matrixscientific.com [matrixscientific.com]
- 13. fishersci.com [fishersci.com]
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- 16. fishersci.ca [fishersci.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
